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  • Product: Benzamide, N-dodecyl-4-hydroxy-
  • CAS: 146501-46-4

Core Science & Biosynthesis

Foundational

N-Dodecyl-4-Hydroxybenzamide: Chemical Structure, Synthesis, and Analytical Characterization

Executive Summary In the landscape of synthetic amphiphiles, N-dodecyl-4-hydroxybenzamide (CAS: 146501-46-4) stands out as a highly versatile molecule bridging the gap between lipid-like hydrophobicity and phenolic hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of synthetic amphiphiles, N-dodecyl-4-hydroxybenzamide (CAS: 146501-46-4) stands out as a highly versatile molecule bridging the gap between lipid-like hydrophobicity and phenolic hydrogen-bonding capabilities. Characterized by its 12-carbon aliphatic tail and a para-hydroxyl substituted benzamide head, this compound exhibits unique surfactant properties that are increasingly leveraged in drug delivery systems and antimicrobial research[1][2].

Unlike its methoxy counterparts, the presence of the free phenolic hydroxyl group fundamentally alters its solubility, reactivity, and biological interaction profile[1]. This whitepaper provides an authoritative, in-depth guide to the rational synthesis, structural profiling, and analytical validation of N-dodecyl-4-hydroxybenzamide, designed to equip scientists with field-proven, self-validating methodologies.

Chemical Architecture & Physicochemical Profiling

The molecular architecture of N-dodecyl-4-hydroxybenzamide ( C19​H31​NO2​ ) is defined by a structural dichotomy:

  • The Hydrophobic Tail: A flexible, unbranched dodecyl chain that drives spontaneous self-assembly and micellization in aqueous media.

  • The Hydrophilic Head: A 4-hydroxybenzamide moiety that serves as both a hydrogen bond donor (via the -OH and -NH groups) and acceptor (via the carbonyl =O and phenolic -O).

This dual nature allows the molecule to effectively reduce surface tension, making it an excellent candidate for solubilizing poorly bioavailable, highly hydrophobic active pharmaceutical ingredients (APIs)[2].

Quantitative Data Summary
ParameterValueAnalytical / Predictive Source
IUPAC Name N-dodecyl-4-hydroxybenzamideNomenclature Standard
CAS Registry Number 146501-46-4[3]
Molecular Formula C19​H31​NO2​ Elemental Composition
Molecular Weight 305.5 g/mol Mass Spectrometry[3]
Topological Polar Surface Area 49.3 ŲComputational Model[3]
Hydrogen Bond Donors 2 (Phenol -OH, Amide -NH)Structural Analysis
Hydrogen Bond Acceptors 2 (Phenol -O, Carbonyl =O)Structural Analysis
Toxicity Similarity Index 0.91 (vs N-octyl analog)[4]

Rational Synthesis & Mechanistic Workflow

Direct thermal amidation of 4-hydroxybenzoic acid with dodecylamine requires harsh conditions (>160°C) that risk thermal degradation and oxidation of the sensitive phenolic hydroxyl group. To circumvent this, a mild carbodiimide-mediated coupling strategy is employed.

Using N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) allows the reaction to proceed at room temperature. Causality in design: DIC activates the carboxylic acid, while HOBt immediately traps the O-acylisourea intermediate to form a stable, yet highly reactive, benzotriazole active ester. This prevents the formation of unreactive N-acylurea byproducts and protects the phenolic group from unwanted side reactions[5].

SynthesisWorkflow cluster_0 Reactants R1 4-Hydroxybenzoic Acid (Hydrophilic Precursor) Act Activation Phase (DIC / HOBt in THF) R1->Act Carboxyl Activation R2 Dodecylamine (Hydrophobic Precursor) Coupling Amidation Reaction (Room Temp, 12h) R2->Coupling Nucleophilic Attack Act->Coupling Purif Purification (Filtration & Recrystallization) Coupling->Purif Crude Product Prod N-dodecyl-4-hydroxybenzamide (Target Amphiphile) Purif->Prod Pure Yield

Fig 1: Reaction workflow for the synthesis of N-dodecyl-4-hydroxybenzamide via DIC/HOBt coupling.

Protocol 1: Optimized Synthesis of N-dodecyl-4-hydroxybenzamide

This protocol is designed as a self-validating system; the precipitation of byproducts serves as a visual indicator of reaction progress.

  • Carboxyl Activation: Dissolve 1.0 equivalent of 4-hydroxybenzoic acid in anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere. Cool the flask to 0°C. Add 1.1 equivalents of HOBt followed by dropwise addition of 1.1 equivalents of DIC.

    • Expert Insight: Cooling prevents the exothermic degradation of the active ester. Anhydrous conditions are critical, as water will competitively hydrolyze the active ester back to the starting material.

  • Nucleophilic Addition: Slowly add 1.0 equivalent of dodecylamine (dissolved in a minimal amount of THF) dropwise over 30 minutes.

    • Expert Insight: Dropwise addition maintains a low concentration of the free amine, preventing localized basicity spikes that could prematurely deprotonate the phenol.

  • Reaction Maturation: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Workup & Purification: Filter the reaction mixture to remove the precipitated diisopropylurea (DIU) byproduct.

    • Expert Insight: DIU is highly insoluble in THF. A heavy white precipitate is a self-validating visual confirmation that the carbodiimide coupling was successful. Concentrate the filtrate in vacuo and recrystallize the crude solid from an ethanol/water mixture to yield the pure product.

Analytical Characterization & Validation

Synthesis is only half the battle; rigorous analytical validation ensures batch-to-batch reproducibility. For amphiphilic molecules like N-dodecyl-4-hydroxybenzamide, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for confirming both purity and molecular weight.

Protocol 2: LC-MS Analytical Validation Workflow
  • Sample Preparation: Dissolve the purified crystal in LC-MS grade Methanol to a final concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Separation: Inject 5 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Expert Insight: Why use an acidic mobile phase? The 0.1% Formic Acid suppresses the ionization of the phenolic hydroxyl group (pKa ~9.3). Keeping the molecule in its neutral state during reverse-phase retention prevents peak tailing and ensures sharp, reproducible chromatographic resolution. The C18 stationary phase will strongly retain the hydrophobic dodecyl chain, requiring a high percentage of Mobile Phase B to elute.

  • Mass Spectrometry (ESI+): Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.

    • Expert Insight: In the acidic ESI+ source, the amide nitrogen readily accepts a proton. You will observe a distinct [M+H]+ pseudo-molecular ion peak at m/z 306.2 , confirming the molecular weight of 305.5 g/mol [3].

Functional Applications & Mechanism of Action

The structural uniqueness of N-dodecyl-4-hydroxybenzamide provides distinct surfactant properties effective for applications requiring both hydrophobic and hydrophilic interactions[1].

In pharmaceutical formulations, it is utilized as a micellar drug delivery agent. When the concentration of the monomer exceeds its Critical Micelle Concentration (CMC), the dodecyl tails aggregate to escape water, forming a hydrophobic core. This core acts as a reservoir, encapsulating poorly soluble hydrophobic drugs and drastically enhancing their systemic bioavailability[2]. Furthermore, research indicates that the compound exhibits potential antimicrobial properties, likely due to the ability of the surfactant to disrupt bacterial cell membranes while the phenolic group interacts with membrane-bound proteins[2].

Mechanism Monomer N-dodecyl-4-hydroxybenzamide (Amphiphilic Monomer) SelfAssembly Self-Assembly in Aqueous Media Monomer->SelfAssembly Conc. > CMC Micelle Micellar Structure (Hydrophobic Core) SelfAssembly->Micelle Delivery Enhanced Delivery (High Bioavailability) Micelle->Delivery Cellular Uptake Drug Hydrophobic API (Poorly Soluble Drug) Drug->Micelle Encapsulation

Fig 2: Mechanism of micellar self-assembly and hydrophobic drug encapsulation by the amphiphile.

Conclusion

N-dodecyl-4-hydroxybenzamide is a sophisticated amphiphile whose utility is dictated by the precise balance between its long aliphatic tail and its hydrogen-bonding phenolic head. By utilizing mild, carbodiimide-mediated synthetic routes and validating the product through pH-controlled LC-MS workflows, researchers can reliably produce and characterize this compound. Its proven efficacy in reducing surface tension and encapsulating hydrophobic APIs cements its value in the next generation of drug delivery and antimicrobial development.

References

  • Title: Benzamide, N-dodecyl-4-hydroxy- | C19H31NO2 | CID 15176912 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Benzamide, N-octyl-3,4,5-trihydroxy- - Similar Compounds (DTXSID201309588) Source: EPA CompTox Chemicals Dashboard URL: [Link]

  • Title: Topochemical Polymerization of a Diarylbutadiyne Derivative in the Gel and Solid States (Amidation Methodology) Source: ACS Organic Letters URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Theoretical Mechanisms of Action of N-dodecyl-4-hydroxybenzamide

Preamble: Elucidating the Molecular Strategy of a Promising N-Acyl Amide N-dodecyl-4-hydroxybenzamide is a synthetic compound characterized by a hydrophilic 4-hydroxybenzamide head group and a lipophilic 12-carbon dodecy...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Elucidating the Molecular Strategy of a Promising N-Acyl Amide

N-dodecyl-4-hydroxybenzamide is a synthetic compound characterized by a hydrophilic 4-hydroxybenzamide head group and a lipophilic 12-carbon dodecyl tail. While its precise biological role is not yet fully characterized, its structure places it within the broader class of N-acyl amides, a family of endogenous lipids that includes well-known signaling molecules like the endocannabinoid anandamide and the anti-inflammatory agent palmitoylethanolamide (PEA).[1] The structural similarities to these bioactive lipids suggest that N-dodecyl-4-hydroxybenzamide may interact with key regulatory nodes in pain and inflammation pathways. This guide will explore the two most prominent theoretical mechanisms of action for N-dodecyl-4-hydroxybenzamide: the inhibition of Fatty Acid Amide Hydrolase (FAAH) and the modulation of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. For each theory, we will present the underlying scientific rationale, a detailed experimental protocol for validation, and a discussion of the potential implications.

Theory 1: Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Scientific Rationale

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane-bound serine hydrolase responsible for the degradation of a class of bioactive fatty acid amides (FAAs).[2] Its primary endogenous substrate is anandamide (N-arachidonoylethanolamine), an endocannabinoid that plays a crucial role in pain, mood, and inflammation.[3] By hydrolyzing anandamide into arachidonic acid and ethanolamine, FAAH terminates its signaling.[4] Consequently, the inhibition of FAAH leads to elevated endogenous levels of anandamide, which can potentiate its analgesic and anti-inflammatory effects through sustained activation of cannabinoid receptors (CB1 and CB2).[2][3]

The structure of N-dodecyl-4-hydroxybenzamide makes it a plausible candidate for a FAAH inhibitor. Structure-activity relationship (SAR) studies on various classes of FAAH inhibitors have revealed that a long, lipophilic alkyl chain is a key feature for potent inhibition, as it mimics the fatty acid portion of endogenous substrates like anandamide.[5] The dodecyl tail of N-dodecyl-4-hydroxybenzamide could occupy the hydrophobic acyl chain-binding channel of the FAAH active site. The 4-hydroxybenzamide head group could then interact with the catalytic serine residue or surrounding amino acids, potentially leading to competitive or non-competitive inhibition of the enzyme.

Experimental Protocol: Fluorometric FAAH Inhibition Assay

The most direct method to test this hypothesis is to perform an in vitro enzymatic assay using recombinant human FAAH (hFAAH). A fluorometric assay is a common, high-throughput method for this purpose.[3][4]

Objective: To determine the half-maximal inhibitory concentration (IC50) of N-dodecyl-4-hydroxybenzamide against hFAAH.

Materials:

  • Recombinant human FAAH (commercially available)

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[3]

  • FAAH fluorogenic substrate: Arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA)

  • N-dodecyl-4-hydroxybenzamide (test compound), dissolved in DMSO

  • Known FAAH inhibitor (positive control, e.g., URB597), dissolved in DMSO

  • DMSO (vehicle control)

  • 96-well, opaque, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)[4]

Procedure:

  • Enzyme Preparation: Thaw the recombinant hFAAH on ice and dilute it to the working concentration in pre-chilled FAAH Assay Buffer as per the manufacturer's instructions.

  • Compound Plating: Prepare serial dilutions of N-dodecyl-4-hydroxybenzamide in DMSO, and then dilute into the FAAH Assay Buffer. Add 10 µL of each concentration to the wells of the 96-well plate. Include wells for vehicle control (DMSO only) and a positive control inhibitor.

  • Pre-incubation: Add 40 µL of the diluted hFAAH enzyme solution to each well containing the test compound or controls. Mix gently and incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Prepare the AAMCA substrate solution in FAAH Assay Buffer. Initiate the enzymatic reaction by adding 50 µL of the substrate solution to all wells.

  • Fluorescence Measurement: Immediately place the plate in the fluorescence reader, pre-set to 37°C. Measure the fluorescence intensity kinetically over 30 minutes, or as an endpoint reading after a fixed time (e.g., 30 minutes). The cleavage of AAMCA by FAAH releases the fluorescent product, 7-amino-4-methylcoumarin (AMC).[3]

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percentage of inhibition for each concentration of N-dodecyl-4-hydroxybenzamide relative to the vehicle control (0% inhibition) and a well with no enzyme activity (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Presentation
CompoundTargetAssay TypeIC50 (nM) [Hypothetical]
N-dodecyl-4-hydroxybenzamidehFAAHFluorometric85
URB597 (Positive Control)hFAAHFluorometric5
Diagram: FAAH Inhibition Workflow

FAAH_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound N-dodecyl-4-hydroxybenzamide (Serial Dilutions) Preincubation Pre-incubation (15 min @ 37°C) Compound->Preincubation Enzyme Recombinant hFAAH Enzyme->Preincubation Reaction Add AAMCA Substrate Initiate Reaction Preincubation->Reaction Measurement Measure Fluorescence (Ex: 355nm, Em: 460nm) Reaction->Measurement Calc Calculate % Inhibition Measurement->Calc Plot Plot Dose-Response Curve Calc->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for determining the IC50 of N-dodecyl-4-hydroxybenzamide against FAAH.

Theory 2: Modulation of Transient Receptor Potential Vanilloid 1 (TRPV1)

Scientific Rationale

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in primary sensory neurons.[6] It functions as a polymodal sensor for noxious stimuli, including high temperatures (>43°C), acidic conditions, and pungent chemical compounds like capsaicin.[6][7] Activation of TRPV1 leads to an influx of Ca2+ and Na+, depolarizing the neuron and initiating a pain signal. This makes TRPV1 a key target for the development of novel analgesics.

A growing body of evidence indicates that various endogenous N-acyl amides can modulate TRPV1 activity.[1][8] Anandamide, in addition to being a cannabinoid receptor agonist, is also a known endogenous agonist of TRPV1.[7] Other long-chain N-acyl amides have also been identified as TRPV1 activators.[7] The common structural motif appears to be a long, unsaturated or saturated acyl chain linked to a polar head group. N-dodecyl-4-hydroxybenzamide fits this structural profile. Its dodecyl tail could interact with the lipid bilayer or hydrophobic pockets within the TRPV1 channel, while the 4-hydroxybenzamide head group could interact with specific residues in the channel's binding sites, potentially acting as an agonist or antagonist.

Experimental Protocol: Cell-Based Calcium Imaging Assay

To investigate the effect of N-dodecyl-4-hydroxybenzamide on TRPV1, a cell-based assay measuring intracellular calcium mobilization is the standard approach. This is often performed using a stable cell line, such as HEK293 or CHO cells, that has been engineered to express human TRPV1 (hTRPV1).

Objective: To determine if N-dodecyl-4-hydroxybenzamide acts as an agonist or antagonist of the hTRPV1 channel.

Materials:

  • HEK293 cell line stably expressing hTRPV1

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic)

  • Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

  • N-dodecyl-4-hydroxybenzamide (test compound), dissolved in DMSO

  • Capsaicin (known TRPV1 agonist, positive control), dissolved in DMSO

  • Capsazepine (known TRPV1 antagonist, positive control), dissolved in DMSO

  • 96-well, black-walled, clear-bottom cell culture plates

  • Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence microscope equipped for live-cell imaging

Procedure:

Part A: Agonist Mode

  • Cell Plating: Seed the hTRPV1-HEK293 cells into the 96-well plates and grow to 80-90% confluency.

  • Dye Loading: Wash the cells with Assay Buffer and then incubate them with the calcium-sensitive dye in Assay Buffer for 60 minutes at 37°C, according to the dye manufacturer's protocol.

  • Assay Measurement: Place the plate in the FLIPR instrument. Establish a stable baseline fluorescence reading.

  • The instrument will then add serial dilutions of N-dodecyl-4-hydroxybenzamide to the wells. Wells with capsaicin serve as a positive control, and wells with buffer/DMSO serve as a negative control.

  • Monitor the intracellular calcium concentration by measuring the change in fluorescence intensity over time. An increase in fluorescence indicates channel activation and calcium influx.

  • Data Analysis: Calculate the peak fluorescence response for each concentration and plot a dose-response curve to determine the half-maximal effective concentration (EC50) if agonistic activity is observed.

Part B: Antagonist Mode

  • Follow steps 1 and 2 from Part A.

  • Compound Pre-incubation: In the FLIPR, after establishing a baseline, add serial dilutions of N-dodecyl-4-hydroxybenzamide and incubate for 5-15 minutes. Capsazepine is used as a positive control antagonist.

  • Agonist Challenge: Following the pre-incubation, add a fixed concentration of capsaicin (typically at its EC80) to all wells to stimulate the TRPV1 channels.

  • Monitor the fluorescence change. A reduction in the capsaicin-induced fluorescence signal in the presence of N-dodecyl-4-hydroxybenzamide indicates antagonistic activity.

  • Data Analysis: Calculate the percentage of inhibition of the capsaicin response at each concentration of the test compound. Plot a dose-response curve to determine the IC50 value.

Hypothetical Data Presentation
Assay ModeTest CompoundAgonist (Challenge)Measured ParameterResult [Hypothetical]
AgonistN-dodecyl-4-hydroxybenzamideN/AIntracellular Ca2+No significant agonism
AntagonistN-dodecyl-4-hydroxybenzamideCapsaicin (1 µM)% Inhibition of Ca2+IC50 = 250 nM
AntagonistCapsazepine (Control)Capsaicin (1 µM)% Inhibition of Ca2+IC50 = 50 nM
Diagram: TRPV1 Signaling Pathway and Assay Principle

TRPV1_Signaling cluster_membrane Cell Membrane cluster_assay Antagonist Assay Principle TRPV1 TRPV1 Channel (Closed) Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Blocked Capsaicin Capsaicin (Agonist) Capsaicin->TRPV1 Fails to open Compound N-dodecyl-4-hydroxybenzamide (Potential Antagonist) Compound->TRPV1 Binds & blocks Fluorescence Increased Fluorescence (Fluo-4 Dye) Ca_Influx->Fluorescence No change

Caption: Principle of the TRPV1 antagonist assay with N-dodecyl-4-hydroxybenzamide.

Comparative Analysis and Future Directions

The two proposed mechanisms, FAAH inhibition and TRPV1 modulation, are not mutually exclusive and represent compelling avenues for investigation based on the structural characteristics of N-dodecyl-4-hydroxybenzamide. The long dodecyl chain is a strong indicator for interaction with lipid-binding pockets, which are characteristic of both FAAH and certain sites on TRP channels.

Should initial screening confirm activity at either target, the next logical steps would involve more detailed characterization. For FAAH, this would include determining the mode of inhibition (e.g., competitive, non-competitive, or irreversible) through Michaelis-Menten kinetics. For TRPV1, electrophysiology (patch-clamp) studies would be necessary to confirm direct channel blocking and to understand the effects on channel kinetics.[9]

Ultimately, elucidating the mechanism of action of N-dodecyl-4-hydroxybenzamide will require a multi-faceted approach, potentially revealing a novel modulator of the endocannabinoid and/or nociceptive systems. The experimental frameworks provided herein offer a clear and scientifically rigorous path toward achieving this goal.

References

  • Bradshaw, H. B., et al. (2014). Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation. Frontiers in Pharmacology. [Link][1][8]

  • De-la-Torre-Escobar, T. L., et al. (2020). TRPV1: Structure, Endogenous Agonists, and Mechanisms. MDPI. [Link][6][7]

  • Movahed, P., et al. (2014). Intracellular Long-Chain Acyl CoAs Activate TRPV1 Channels. PLoS ONE. [Link]

  • Al-Hayali, M. N., et al. (2019). Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. Molecules. [Link][2]

  • Blankman, J. L., & Cravatt, B. F. (2013). Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation. PubMed. [Link][1]

  • ResearchGate. (2014). Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation. [Link]

  • Tarzia, G., et al. (2003). Design, synthesis, and structure-activity relationships of alkylcarbamic acid aryl esters, a new class of fatty acid amide hydrolase inhibitors. Journal of Medicinal Chemistry. [Link][5]

  • CPRiL. (n.d.). Functional Relationships(s). [Link]

  • ResearchGate. (2021). Effect of 4c on FAAH activity in vitro. [Link]

  • ResearchGate. (2025). Design, Synthesis, and Structure−Activity Relationships of Alkylcarbamic Acid Aryl Esters, a New Class of Fatty Acid Amide Hydrolase Inhibitors. [Link]

  • Preprints.org. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Radiolabeled Vanilloid with Enhanced Specificity for Human Transient Receptor Potential Vanilloid 1 (TRPV1). [Link]

  • PubMed. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES. [Link]

  • PubMed. (2016). Design and Synthesis of New Transient Receptor Potential Vanilloid Type-1 (TRPV1) Channel Modulators. [Link]

  • Ciencia Digital. (n.d.). View of Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. [Link]

  • Frontiers. (2024). A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel. [Link][6]

  • MDPI. (2022). Molecular Basis for Non-Covalent, Non-Competitive FAAH Inhibition. [Link]

  • PubMed. (2009). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. [Link]

  • National Center for Biotechnology Information. (n.d.). Safety, Tolerability and Pharmacokinetics of FAAH Inhibitor V158866: A Double-Blind, Randomised, Placebo-Controlled Phase I Study in Healthy Volunteers. [Link]

Sources

Foundational

Amphiphilic Phenolic Surfactants in Drug Delivery and Antimicrobial Design: A Technical Review of Benzamide, N-dodecyl-4-hydroxy-

Executive Summary Benzamide, N-dodecyl-4-hydroxy- (CAS RN: 146501-46-4), hereafter referred to as ND4HB, represents a specialized class of amphiphilic phenolic surfactants. With a molecular formula of C19H31NO2 and a mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzamide, N-dodecyl-4-hydroxy- (CAS RN: 146501-46-4), hereafter referred to as ND4HB, represents a specialized class of amphiphilic phenolic surfactants. With a molecular formula of C19H31NO2 and a molecular weight of 305.45 g/mol , ND4HB integrates a hydrophobic dodecyl (lauryl) tail with a polar, redox-active 4-hydroxybenzamide headgroup. This whitepaper synthesizes the physicochemical profiling, structural activity relationships (SAR), and mechanistic pathways of ND4HB, providing drug development professionals with actionable, self-validating protocols for its application in micellar drug delivery and antimicrobial formulation.

Molecular Architecture and Structure-Activity Relationship (SAR)

The utility of ND4HB in pharmaceutical sciences is dictated by its tripartite molecular architecture:

  • Hydrophobic Dodecyl Chain (C12): The 12-carbon aliphatic tail drives the thermodynamics of spontaneous self-assembly. By minimizing unfavorable interactions with water, the dodecyl chain forces the molecule to partition into lipid bilayers or aggregate into micellar cores above its Critical Micelle Concentration (CMC).

  • Amide Linker: The benzamide moiety acts as a rigid spacer, providing critical hydrogen bond donor (N-H) and acceptor (C=O) sites. This facilitates tight intermolecular packing at interfaces, enhancing the thermodynamic stability of the resulting supramolecular structures.

  • Phenolic Hydroxyl Group: The para-substituted hydroxyl group distinguishes ND4HB from its methoxy analogs . The free phenol acts as a radical scavenger, conferring antioxidant properties to the surfactant. Furthermore, the acidic nature of the phenol (pKa ~9.5) introduces pH-responsive phase behavior; deprotonation at elevated pH generates a phenoxide ion, increasing electrostatic repulsion and altering micellar morphology .

Mechanistic Pathways: Self-Assembly and Membrane Perturbation

ND4HB operates via two primary mechanisms depending on the target application:

Micellar Solubilization for Drug Delivery

As a non-ionic (or weakly anionic at high pH) surfactant, ND4HB monomers self-assemble into spherical micelles in aqueous media. The lipophilic core serves as a microenvironment capable of solubilizing hydrophobic Active Pharmaceutical Ingredients (APIs), while the hydrated phenolic corona provides steric stabilization and antioxidant protection against API degradation.

G Monomers ND4HB Monomers (Aqueous Phase) CMC Concentration > CMC Monomers->CMC Self-Assembly Micelle Micelle Formation (Hydrophobic Core) CMC->Micelle Thermodynamics Encapsulation Micellar Encapsulation (Solubilized API) Micelle->Encapsulation API Partitioning API Hydrophobic API API->Encapsulation Hydrophobic Interaction Delivery Enhanced Bioavailability & Drug Delivery Encapsulation->Delivery Systemic Circulation

Diagram 1: Thermodynamic self-assembly of ND4HB into micelles for hydrophobic drug encapsulation.

Antimicrobial Membrane Disruption

The amphiphilic geometry of ND4HB allows it to intercalate into bacterial phospholipid bilayers. The alkyl chain inserts into the hydrophobic lipid core, while the phenolic headgroup engages in competitive hydrogen bonding with the polar lipid heads. This intercalation disrupts native membrane packing, inducing fluidization, pore formation, and the lethal leakage of intracellular gradients.

G ND4HB ND4HB Molecules Insertion Alkyl Chain Insertion & H-Bonding ND4HB->Insertion Amphiphilic Partitioning Membrane Bacterial Phospholipid Bilayer Membrane->Insertion Target Site Fluidization Membrane Fluidization & Packing Disruption Insertion->Fluidization Structural Perturbation Leakage Intracellular Leakage (Loss of Gradients) Fluidization->Leakage Pore Formation Death Bacterial Cell Death Leakage->Death Irreversible Damage

Diagram 2: Mechanistic pathway of bacterial membrane disruption induced by ND4HB intercalation.

Quantitative Physicochemical Profiling

To contextualize ND4HB within the broader landscape of N-alkyl benzamides, the following table summarizes the physicochemical properties of ND4HB and its structural analogs , .

Compound NameCAS RNFunctional GroupMW ( g/mol )Predicted LogPPrimary Application
Benzamide, N-dodecyl-4-hydroxy- 146501-46-4-OH305.45~4.5Antimicrobial / Antioxidant Micelles
Benzamide, N-dodecyl-4-methoxy- 1854-15-5-OCH3319.48~5.0Drug Delivery / Non-ionic Surfactant
N-Dodecylbenzamide 33140-65-7-H289.46~4.8Industrial Emulsification

Self-Validating Experimental Workflows

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. The experimental readouts are directly causally linked to the physical phenomena being measured, eliminating confounding variables.

Protocol 1: Critical Micelle Concentration (CMC) Determination via Pyrene Fluorometry

Causality Principle: Pyrene is a highly hydrophobic fluorescent probe. In a polar aqueous environment, its emission spectrum exhibits a high ratio of the first (I1, ~372 nm) to third (I3, ~384 nm) vibronic bands. When ND4HB micelles form, pyrene spontaneously partitions into the hydrophobic micellar core. This sudden change in the local dielectric environment causes the I1/I3 ratio to drop sharply. This photophysical shift provides a self-validating, non-destructive confirmation of the exact concentration at which self-assembly occurs.

Methodology:

  • Prepare a 1 mM stock solution of pyrene in ethanol.

  • Prepare serial dilutions of ND4HB in highly purified water (ranging from 0.001 mM to 5.0 mM).

  • Spike each ND4HB dilution with the pyrene stock to achieve a final pyrene concentration of 1 µM (ensuring ethanol concentration remains <0.1% v/v to prevent co-solvent effects).

  • Incubate the samples in the dark at 25°C for 12 hours to ensure thermodynamic equilibration of pyrene into the micelles.

  • Measure the fluorescence emission spectra (excitation at 334 nm) and record the intensities of the I1 (372 nm) and I3 (384 nm) peaks.

  • Plot the I1/I3 ratio against the logarithm of ND4HB concentration. The inflection point of the resulting sigmoidal curve represents the CMC.

Protocol 2: Membrane Disruption Validation via Propidium Iodide (PI) Influx Assay

Causality Principle: To definitively prove that the antimicrobial action of ND4HB is driven by physical membrane disruption (rather than intracellular metabolic inhibition), Propidium Iodide (PI) is utilized. PI is a fluorescent intercalating agent that is strictly membrane-impermeable; it cannot cross an intact lipid bilayer. Fluorescence only occurs if the bacterial membrane has been physically compromised by the surfactant, allowing PI to enter and bind to DNA. A positive PI signal is therefore a direct, self-validating proof of the disruption mechanism.

Methodology:

  • Culture target bacterial strains (e.g., S. aureus, E. coli) in Mueller-Hinton broth to the mid-logarithmic growth phase (OD600 ~ 0.5).

  • Harvest the cells via centrifugation (4000 × g, 5 min) and wash twice with sterile Phosphate-Buffered Saline (PBS) to remove media components that might interact with the surfactant.

  • Resuspend the cells in PBS and treat with varying concentrations of ND4HB (0.5×, 1×, and 2× the predetermined Minimum Inhibitory Concentration). Include a vehicle control and a positive control (e.g., 0.1% Triton X-100).

  • Incubate at 37°C for 1 hour.

  • Add Propidium Iodide to a final concentration of 10 µg/mL and incubate in the dark for 15 minutes.

  • Analyze the cell populations using flow cytometry (excitation 488 nm, emission 617 nm) or fluorescence microscopy. Quantify the percentage of PI-positive cells to determine the extent of membrane permeabilization.

References

  • Benzamide, N-dodecyl-4-hydroxy- | C19H31NO2 | CID 15176912. PubChem, National Center for Biotechnology Information.[Link]

  • Strong Headgroup Interactions Drive Highly Directional Growth and Unusual Phase Co-Existence in Self-Assembled Phenolic Films. ACS Applied Materials & Interfaces, American Chemical Society.[Link]

Exploratory

"solubility and stability of N-dodecyl-4-hydroxybenzamide"

An In-Depth Technical Guide to the Solubility and Stability of N-dodecyl-4-hydroxybenzamide Abstract N-dodecyl-4-hydroxybenzamide is a molecule of interest characterized by a hydrophilic 4-hydroxybenzamide head group and...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility and Stability of N-dodecyl-4-hydroxybenzamide

Abstract

N-dodecyl-4-hydroxybenzamide is a molecule of interest characterized by a hydrophilic 4-hydroxybenzamide head group and a long, lipophilic C12 alkyl (dodecyl) tail. This structure confers amphiphilic properties, suggesting potential applications as a surfactant, emulsifier, or in drug delivery systems for hydrophobic agents.[1] A thorough understanding of its solubility and stability is paramount for any formulation development, manufacturing, or research application. This guide provides a comprehensive framework for characterizing these critical attributes. Due to the limited publicly available data specifically for N-dodecyl-4-hydroxybenzamide, this document synthesizes information from its structural analogues—4-hydroxybenzamide and other N-substituted benzamides—and established scientific principles to propose a robust evaluation strategy. We will detail the theoretical underpinnings, provide field-proven experimental protocols, and explain the causality behind methodological choices, ensuring a scientifically rigorous approach for researchers and drug development professionals.

Physicochemical and Structural Analysis

The behavior of N-dodecyl-4-hydroxybenzamide is dictated by its distinct molecular components: the aromatic 4-hydroxybenzamide head and the saturated dodecyl tail.

  • 4-Hydroxybenzamide Headgroup : This portion of the molecule contains a phenolic hydroxyl (-OH) group and a secondary amide (-CONH-) linkage. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the amide group also participates in hydrogen bonding. This region is polar and capable of interacting with aqueous environments. The parent compound, 4-hydroxybenzamide, is itself sparingly soluble in water but soluble in organic solvents like ethanol and DMSO.[2][3]

  • N-dodecyl Tail : This C12 alkyl chain is nonpolar and hydrophobic. Its presence is the primary determinant of the molecule's overall lipophilicity.

This dual nature results in a highly lipophilic molecule, as evidenced by its computed properties.

Table 1: Computed Physicochemical Properties of N-dodecyl-4-hydroxybenzamide

Property Value Source
Molecular Formula C₁₉H₃₁NO₂ PubChem[4]
Molecular Weight 305.5 g/mol PubChem[4]
XLogP3 5.3 PubChem[4]
Hydrogen Bond Donor Count 2 PubChem[4]

| Hydrogen Bond Acceptor Count| 2 | PubChem[4] |

The high XLogP3 value of 5.3 strongly predicts low aqueous solubility and a preference for lipid or non-polar environments.[4]

Solubility Characterization

The solubility of N-dodecyl-4-hydroxybenzamide must be assessed in a range of relevant media, from aqueous buffers to organic and mixed-solvent systems. Given its high lipophilicity, aqueous solubility is expected to be very low.

Causality Behind Solubility Behavior

The molecule's poor aqueous solubility is a direct consequence of the large, hydrophobic C12 tail. The energetic penalty of creating a cavity in the highly structured hydrogen-bond network of water to accommodate this chain is significant. In contrast, it is predicted to be much more soluble in non-polar organic solvents where van der Waals interactions with the alkyl chain can be maximized, and in polar aprotic solvents like DMSO that can effectively solvate the polar headgroup.[5]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[2] It measures the concentration of a saturated solution at equilibrium.

Objective: To determine the equilibrium solubility of N-dodecyl-4-hydroxybenzamide in various solvent systems at a controlled temperature.

Methodology:

  • Preparation: Add an excess amount of solid N-dodecyl-4-hydroxybenzamide to a series of vials, each containing a different solvent of interest (e.g., purified water, phosphate-buffered saline pH 7.4, ethanol, propylene glycol, DMSO). The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by sampling at various time points (e.g., 12, 24, 48, 72 hours) until the concentration plateaus.

  • Sample Processing: After equilibration, allow the vials to stand undisturbed to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particulates, filter the aliquot through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE for organic solvents, PVDF for aqueous).

  • Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a validated analytical method. Quantify the concentration of the dissolved compound using a stability-indicating HPLC-UV method.[2]

  • Data Reporting: Report the solubility in mg/mL or µg/mL at the specified temperature.

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_process 3. Sample Processing cluster_quantify 4. Quantification A Add excess solid to solvent B Agitate at constant T (e.g., 24-48h) A->B C Settle & collect supernatant B->C D Filter through 0.22 µm syringe filter C->D E Dilute sample D->E F Analyze via validated HPLC method E->F

Caption: Shake-Flask Solubility Workflow.

Intrinsic Stability Assessment

A stability assessment is crucial to identify degradation pathways and establish the molecule's shelf-life. This is achieved through forced degradation (stress testing), where the compound is exposed to conditions more severe than those expected during storage.[6] The strategy is based on the known vulnerabilities of the amide and phenol functional groups.

Potential Degradation Pathways
  • Hydrolysis: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule into 4-hydroxybenzoic acid and dodecylamine. The rate of hydrolysis is often pH-dependent.[7][8][9]

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metals, or oxidizing agents, potentially leading to the formation of colored quinone-type structures or polymeric degradation products.[10]

  • Photolysis: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation, especially for aromatic systems.

  • Thermal Degradation: High temperatures can accelerate all degradation reactions.

G cluster_products Degradation Products Compound N-dodecyl-4-hydroxybenzamide Amide Phenol Hydrolysis 4-Hydroxybenzoic Acid + Dodecylamine Compound:head->Hydrolysis Acid/Base Hydrolysis Oxidation Quinone-like species & Polymers Compound:tail->Oxidation Oxidation (H₂O₂, light, heat)

Caption: Primary Degradation Pathways.

Experimental Protocol: Forced Degradation Studies

The goal is to achieve 5-20% degradation to identify primary degradation products without excessive secondary degradation.[6]

Objective: To identify the degradation pathways of N-dodecyl-4-hydroxybenzamide under various stress conditions and to develop a stability-indicating analytical method.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[11]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 N HCl. Heat at 80°C for a defined period (e.g., 2-8 hours).[11]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 N NaOH. Heat at 80°C for a defined period (e.g., 2-8 hours).[11]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 6% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24 hours.[11]

    • Thermal Degradation: Store the solid compound in a hot air oven at 105°C for 48 hours. Also, store a solution at 60°C.[12]

    • Photolytic Degradation: Expose both the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and near UV energy of not less than 200 watt-hours/m², as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.[6]

  • Sample Analysis:

    • At appropriate time points, withdraw samples.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

Table 2: Proposed Conditions for Forced Degradation Studies

Condition Reagent/Parameter Temperature Duration
Acid Hydrolysis 0.1 N HCl 80 °C 2-8 hours
Base Hydrolysis 0.1 N NaOH 80 °C 2-8 hours
Oxidation 3% H₂O₂ Room Temp 24 hours
Thermal (Solid) N/A 105 °C 48 hours
Thermal (Solution) N/A 60 °C 24 hours

| Photolytic | ICH Q1B Standard | Ambient | As per ICH |

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active substance due to degradation. It must be able to separate the intact compound from its degradation products and any process-related impurities.[13]

Method of Choice: HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique for this purpose.[12]

Rationale:

  • Specificity: Reversed-phase HPLC (e.g., using a C18 column) is excellent for separating compounds with varying polarity, such as the highly non-polar N-dodecyl-4-hydroxybenzamide and its potentially more polar degradation product, 4-hydroxybenzoic acid.

  • Quantification: The aromatic ring in the molecule is a strong chromophore, allowing for sensitive detection by a UV detector.

  • Validation: HPLC methods are well-established and can be rigorously validated according to ICH guidelines (Specificity, Linearity, Accuracy, Precision, Range).[13]

Example HPLC Method Parameters
  • Column: Reversed-Phase C18, 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of A: 0.1% Phosphoric Acid in Water and B: Acetonitrile. A gradient is necessary to elute the highly retained parent compound while also resolving any early-eluting polar degradants.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for the absorbance maximum (λ-max) of N-dodecyl-4-hydroxybenzamide, likely around 230-250 nm. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the spectra of new peaks.[11]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Conclusion

References

  • A Technical Guide to the Stability Evaluation of 2-amino-N-(3-hydroxypropyl)benzamide: A Proposed Framework for Forced Degradation Studies - Benchchem.
  • Benzamide, N-dodecyl-4-hydroxy- | C19H31NO2 | CID 15176912 - PubChem.
  • ortho-Aryloxylation of N-substituted benzamides: a new oxidizing process induced by the copper(II)/trimethylamine N-oxide system - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • The formation and hydrolysis of substituted N-chloro-N-methylbenzamides in aqueous alkali - Journal of the Chemical Society B: Physical Organic (RSC Publishing).
  • Technical Support Center: Buclosamide Degradation Studies - Benchchem.
  • The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid [ ] 1 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ResearchGate.
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles - Arkivoc.
  • Synthesis and stability of strongly acidic benzamide derivatives - ResearchGate.
  • Synthesis and stability of strongly acidic benzamide derivatives - PubMed.
  • Buy N-dodecyl-4-methoxybenzamide | 1854-15-5 - Smolecule.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry.
  • Solubility profile of 4-Hydroxybenzamide in different solvents - Benchchem.
  • A Comparative Analysis of 4-Hydroxybenzamide and Its Positional Isomers - Benchchem.
  • Technical Support Center: 4-Hydroxybenzamide Stability Testing and Degradation Product Analysis - Benchchem.
  • 4-Hydroxybenzamide | Anti-atherosclerotic Agent | MedChemExpress.
  • 1 STRENGTH AND STABILITY TESTING FOR COMPOUNDED PREPARATIONS USP Compounding Expert Committee.

Sources

Foundational

An In-depth Technical Guide to the Safe Handling of Benzamide, N-dodecyl-4-hydroxy-

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Benzamide, N-dodecyl-4-hydroxy-. Given the limite...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Benzamide, N-dodecyl-4-hydroxy-. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from authoritative sources on structurally similar compounds, namely 4-Hydroxybenzamide and the parent compound, Benzamide. The N-dodecyl chain may influence the compound's physical, chemical, and toxicological properties, and therefore, a conservative approach to safety is paramount.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of Benzamide, N-dodecyl-4-hydroxy- is critical for its safe handling and use in experimental settings.

PropertyValueSource
Molecular Formula C19H31NO2PubChem[1]
Molecular Weight 305.5 g/mol PubChem[1]
IUPAC Name N-dodecyl-4-hydroxybenzamidePubChem[1]
CAS Number 146501-46-4PubChem[1]
Appearance Solid (predicted)Inferred
Solubility Likely soluble in organic solventsInferred from structure

Hazard Identification and Classification

The hazard classification for Benzamide, N-dodecyl-4-hydroxy- is extrapolated from its structural analogs. The presence of the 4-hydroxybenzamide core suggests potential for skin, eye, and respiratory irritation.[2][3] The benzamide moiety itself is classified as harmful if swallowed and is suspected of causing genetic defects.[4][5]

GHS Hazard Pictograms (Anticipated)

  • Health Hazard:

  • Exclamation Mark:

Anticipated Hazard Statements

  • H302: Harmful if swallowed.[4][5]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

  • H341: Suspected of causing genetic defects.[4][5]

Signal Word: Warning [2][4]

Benzamide, N-dodecyl-4-hydroxy- Benzamide, N-dodecyl-4-hydroxy- 4-Hydroxybenzamide 4-Hydroxybenzamide Benzamide, N-dodecyl-4-hydroxy-->4-Hydroxybenzamide Structural Analog Benzamide Benzamide 4-Hydroxybenzamide->Benzamide Parent Compound

Caption: Relationship between the target compound and its analogs used for safety data inference.

Exposure Controls and Personal Protection

A multi-layered approach to exposure control, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential.

Control MeasureSpecificationRationale
Engineering Controls Handle in a certified chemical fume hood.[2][6]To minimize inhalation of dust or aerosols.
Ensure easy access to eyewash stations and safety showers.[2]For immediate response to accidental exposure.
Eye/Face Protection Safety glasses with side-shields or goggles conforming to EN166 (EU) or NIOSH (US) standards.[2][3]To protect eyes from splashes and dust.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber).[2]To prevent skin contact. Gloves should be inspected before each use.
Laboratory coat.To protect personal clothing and skin from contamination.
Respiratory Protection Generally not required for small quantities in a well-ventilated area. If dust is generated, a NIOSH-approved N95 (or equivalent) particulate respirator is recommended.[2]To prevent inhalation of airborne particles.

Safe Handling and Storage Procedures

Adherence to meticulous handling and storage protocols is critical to mitigate risks.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all engineering controls are functioning correctly and all required PPE is donned.[7]

  • Weighing and Dispensing: To prevent the generation of dust, handle the solid compound with care. Use a spatula for transfers and conduct these operations within a fume hood or a ventilated enclosure.[2][7]

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[2] Clean the work area and decontaminate any equipment used.

  • Waste Disposal: Dispose of contaminated gloves and other disposable PPE as hazardous waste.[2]

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Verify Fume Hood Verify Fume Hood Don PPE Don PPE Weigh Compound Weigh Compound Don PPE->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Decontaminate Workspace Decontaminate Workspace Prepare Solution->Decontaminate Workspace Wash Hands Wash Hands Decontaminate Workspace->Wash Hands Dispose of Waste Dispose of Waste Wash Hands->Dispose of Waste

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Dosage, Concentration, and Implementation of N-dodecyl-4-hydroxybenzamide

Introduction & Mechanistic Grounding N-dodecyl-4-hydroxybenzamide (CAS: 146501-46-4) is a synthetic amphiphilic molecule characterized by a highly hydrophobic 12-carbon (dodecyl) aliphatic chain conjugated to a hydrophil...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

N-dodecyl-4-hydroxybenzamide (CAS: 146501-46-4) is a synthetic amphiphilic molecule characterized by a highly hydrophobic 12-carbon (dodecyl) aliphatic chain conjugated to a hydrophilic 4-hydroxybenzamide head group[1]. This structural dichotomy imparts significant surfactant properties, allowing the molecule to interface seamlessly with lipid bilayers, reduce surface tension, and modulate cellular membrane dynamics[2].

In cellular assays, derivatives of N-dodecylbenzamide have demonstrated dual functionality:

  • Antimicrobial Action: By acting as a surfactant, it disrupts bacterial membrane integrity, making it a candidate for antimicrobial drug development[2].

  • Signal Transduction Modulation: By intercalating into mammalian cell membranes, it can interfere with membrane-associated receptor complexes, leading to the downstream inhibition of inflammatory pathways, specifically preventing NF-κB activation[3].

Understanding these mechanisms is critical for establishing accurate in vitro dosing. The compound's surfactant nature means that while low doses modulate signaling, high doses will inevitably lead to non-specific cytotoxicity via membrane lysis.

MOA A N-dodecyl-4-hydroxybenzamide (Amphiphilic Structure) B Membrane Intercalation (Surfactant Effect) A->B Hydrophobic Insertion C Receptor Complex Modulation B->C Lipid Raft Alteration D IKK Complex Inhibition C->D Signal Blockade E NF-κB Cytoplasmic Retention D->E Prevents IκB Degradation

Proposed mechanism of NF-κB inhibition via membrane intercalation.

Physicochemical Properties & Stock Preparation

Because of its long dodecyl chain, N-dodecyl-4-hydroxybenzamide is practically insoluble in aqueous buffers[1].

Table 1: Physicochemical Parameters

ParameterValue
Chemical Formula C19H31NO2
Molecular Weight 305.45 g/mol
CAS Number 146501-46-4
Primary Solvent 100% DMSO or Absolute Ethanol
Aqueous Solubility < 0.1 mg/mL (Prone to precipitation)

Causality of Solvent Choice: To prevent premature micellization or precipitation, the compound must be dissolved in a strong polar aprotic solvent. 100% Dimethyl Sulfoxide (DMSO) is the standard. However, because surfactants can synergize with DMSO to permeabilize cell membranes, the final in-well concentration of DMSO must strictly remain ≤ 0.1% (v/v) to prevent solvent-induced cytotoxicity.

In Vitro Dosage and Concentration Guidelines

When designing dose-response experiments, researchers must balance the targeted pharmacological activity against the intrinsic surfactant-induced cytotoxicity.

Table 2: Recommended Concentration Ranges for In Vitro Assays

Assay TypeRecommended Concentration RangeIncubation TimeRationale
Cytotoxicity / Viability 0.1 µM – 50 µM24 – 48 hoursIdentifies the threshold of non-specific membrane disruption.
NF-κB Inhibition 1.0 µM – 20 µM6 – 24 hoursOptimal window for receptor modulation without inducing apoptosis.
Antimicrobial (MIC) 10 µM – 100 µM18 – 24 hoursHigher concentrations are required to disrupt bacterial cell walls.

Experimental Protocols

Protocol A: Preparation of 10 mM Master Stock

Self-Validating System: This protocol ensures complete dissolution without thermal degradation.

  • Weighing: Accurately weigh 3.05 mg of N-dodecyl-4-hydroxybenzamide.

  • Dissolution: Add exactly 1.0 mL of sterile, cell-culture grade 100% DMSO.

  • Homogenization: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes. Do not apply direct heat, as it may degrade the amide bond.

  • Storage: Aliquot into single-use vials (e.g., 50 µL) and store at -20°C. Causality: Avoid repeated freeze-thaw cycles, as the hydrophobic tail can cause irreversible aggregation upon temperature fluctuations.

Protocol B: In Vitro Dosing for NF-κB Inhibition (Macrophage Model)

Self-Validating System: This protocol normalizes the vehicle (DMSO) across all test conditions to isolate the compound's true effect.

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete DMEM (10% FBS). Incubate overnight at 37°C, 5% CO₂.

  • Working Solution Preparation: Dilute the 10 mM stock 1:1000 in pre-warmed culture media to create a 10 µM intermediate solution. Perform subsequent serial dilutions in media containing exactly 0.1% DMSO. Causality: Maintaining a constant 0.1% DMSO background across all wells ensures that any observed cytotoxicity or inhibition is solely due to the compound, not a solvent gradient.

  • Pre-treatment: Aspirate old media and add 100 µL of the compound-containing media to the cells. Incubate for 2 hours. Causality: Pre-incubation allows the amphiphilic molecule sufficient time to partition into the lipid bilayer before the inflammatory stimulus is introduced.

  • Stimulation: Add 10 µL of Lipopolysaccharide (LPS) to achieve a final well concentration of 1 µg/mL.

  • Incubation & Readout: Incubate for 24 hours, then proceed with a downstream readout (e.g., Griess assay for Nitric Oxide or Luciferase reporter assay for NF-κB).

Workflow S1 Prepare 10 mM Stock in 100% DMSO S2 Serial Dilution in Media (Maintain 0.1% DMSO) S1->S2 Dilute immediately before use S4 Pre-treat Cells (1-2 hours) S2->S4 Add to wells S3 Seed Target Cells (e.g., RAW 264.7) S3->S4 24h post-seeding S5 Stimulate with LPS (1 µg/mL) S4->S5 Membrane partitioning complete S6 Quantify NF-κB Activity (Reporter Assay) S5->S6 24h incubation

Step-by-step in vitro dosing workflow for inflammatory modulation assays.

References

  • PubChem. "Benzamide, N-dodecyl-4-hydroxy- | C19H31NO2 | CID 15176912". National Center for Biotechnology Information. URL:[Link]

Sources

Application

Application Note: Overcoming Amphiphilic Challenges in the Purification of N-Dodecyl-4-hydroxybenzamide

Target Audience: Synthetic Chemists, Materials Scientists, and Process Development Professionals Compound: N-dodecyl-4-hydroxybenzamide (CAS: 146501-46-4) Introduction and Physicochemical Rationale N-dodecyl-4-hydroxyben...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Process Development Professionals Compound: N-dodecyl-4-hydroxybenzamide (CAS: 146501-46-4)

Introduction and Physicochemical Rationale

N-dodecyl-4-hydroxybenzamide is a uniquely structured organic compound characterized by a highly hydrophobic long-chain alkyl group (dodecyl) coupled with a hydrophilic, hydrogen-bonding phenol and amide moiety[1]. This amphiphilic nature makes it highly valuable in applications ranging from reversible heat-sensitive recording materials[2] to specialized surfactant research[3]. However, this structural duality presents significant challenges during purification.

Standard purification techniques often fail because the molecule exhibits surfactant-like behavior, leading to severe emulsion formation during liquid-liquid extraction and severe tailing on standard normal-phase silica due to the phenolic hydroxyl group.

As a Senior Application Scientist, I have designed this protocol to systematically address these physicochemical hurdles. The methodology relies on a self-validating three-phase approach: selective protonation/deprotonation to remove precursors, polarity-gradient chromatography to isolate the core structure, and solvent-antisolvent recrystallization for final polishing.

Table 1: Physicochemical Profile & Purification Implications
PropertyValue / CharacteristicImpact on Purification Strategy
Molecular Formula C19H31NO2[1]High carbon count dictates extreme lipophilicity.
Molecular Weight 305.5 g/mol [1]Moderate size; easily analyzed via LC-MS.
Functional Groups Phenol (-OH), Amide (-CONH-), Alkyl (-C12H25)Phenol causes silica tailing; requires optimized eluent. Amide is susceptible to extreme pH hydrolysis.
Solubility Profile Soluble in EtOAc, DCM, hot EtOH. Insoluble in H2O.Ideal for solvent/antisolvent recrystallization (EtOH/H2O).

Strategic Purification Workflow

The following diagram outlines the logical progression of the purification strategy, highlighting the specific purpose of each phase in isolating the target compound from common synthetic impurities (e.g., unreacted dodecylamine and 4-hydroxybenzoic acid).

PurificationWorkflow Crude Crude Reaction Mixture (Target + Amine + Acid) LLE Liquid-Liquid Extraction (EtOAc / 1M HCl) Crude->LLE Aqueous Aqueous Waste (Protonated Amine) LLE->Aqueous Removes unreacted dodecylamine Organic Organic Phase (Target + Neutral Impurities) LLE->Organic Retains amphiphilic target Flash Flash Chromatography (Silica, Hexane/EtOAc) Organic->Flash Fractions Pooled Fractions (>95% Purity) Flash->Fractions Separates by polarity Recryst Recrystallization (EtOH / H2O) Fractions->Recryst Pure Pure N-dodecyl-4-hydroxybenzamide (>99% Purity) Recryst->Pure Final structural polishing

Figure 1: Sequential purification workflow designed to exploit the specific acid-base and solubility properties of N-dodecyl-4-hydroxybenzamide.

Step-by-Step Purification Protocols

Phase 1: Selective Liquid-Liquid Extraction (LLE)

Objective: Remove unreacted dodecylamine (highly basic) and water-soluble coupling byproducts without inducing stable emulsions. Causality: The C12 chain acts as a surfactant tail. Vigorous shaking will cause intractable emulsions. Gentle inversion is mandatory. Dilute HCl protonates the unreacted amine, forcing it into the aqueous phase, while the target benzamide remains neutral and highly organic-soluble.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) at a ratio of 10 mL per gram of crude.

  • Acid Wash (Amine Removal): Add an equal volume of 1M HCl. Crucial: Do not shake vigorously. Gently invert the separatory funnel 10-15 times to prevent emulsion formation driven by the amphiphilic product.

  • Phase Separation: Allow 15 minutes for complete phase separation. Drain the aqueous layer.

  • Bicarbonate Wash (Acid Removal): Wash the organic layer with 0.5 volumes of saturated aqueous NaHCO3 to remove any unreacted 4-hydroxybenzoic acid. Note: The phenolic OH (pKa ~9.3) will remain largely protonated and in the organic phase at the pH of saturated NaHCO3 (pH ~8.3).

  • Drying: Wash with brine, dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Phase 2: Flash Column Chromatography

Objective: Isolate N-dodecyl-4-hydroxybenzamide from closely related organic impurities (e.g., dimers, coupling reagent adducts). Causality: The phenolic hydroxyl group interacts strongly with the silanol groups on stationary phase silica, causing peak tailing. Using a gradient system that slowly increases hydrogen-bonding capacity (EtOAc) ensures a sharp elution band.

  • Preparation: Prepare a silica gel column (230-400 mesh) using Hexane as the packing solvent. Use 30g of silica per 1g of crude material.

  • Loading: Dry-load the crude mixture onto a small amount of silica to prevent band broadening, as the compound has low solubility in pure hexane.

  • Elution Gradient:

    • Column Volumes (CV) 1-3: 90% Hexane / 10% EtOAc (Flushes non-polar impurities).

    • CV 4-7: 70% Hexane / 30% EtOAc (Target compound begins to elute).

    • CV 8-10: 50% Hexane / 50% EtOAc (Clears the tail of the target compound).

  • Self-Validation (TLC): Spot fractions on silica TLC plates. Elute with 60:40 Hexane:EtOAc. Visualize using UV light (254 nm) and a Potassium Permanganate (KMnO4) stain. The target compound will appear as a UV-active spot that rapidly reduces KMnO4 due to the phenolic moiety.

Phase 3: Solvent/Antisolvent Recrystallization

Objective: Achieve >99% analytical purity and obtain a well-defined crystalline morphology. Causality: The molecule is highly soluble in hot ethanol due to hydrogen bonding, but completely insoluble in water due to the dodecyl chain. Slowly shifting the dielectric constant of the solvent system by adding water forces highly ordered crystallization, leaving trace impurities in the mother liquor.

  • Dissolution: Transfer the pooled, concentrated chromatography fractions to an Erlenmeyer flask. Add the minimum amount of boiling absolute Ethanol required to completely dissolve the solid.

  • Antisolvent Addition: While maintaining the solution at a gentle boil, add deionized water dropwise until the solution becomes faintly turbid (the cloud point).

  • Clarification: Add 1-2 drops of hot ethanol until the solution just turns clear again.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed for 4 hours, then transfer to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Collection: Isolate the white crystalline solid via vacuum filtration. Wash with ice-cold 20% Ethanol/Water. Dry under high vacuum for 12 hours.

Analytical Validation System

To ensure the protocol was successful, the purified N-dodecyl-4-hydroxybenzamide must be validated against the following parameters:

  • HPLC-UV: Run on a C18 reverse-phase column (Water/Acetonitrile gradient with 0.1% TFA). The compound should elute as a single sharp peak (>99% Area Under Curve) at 254 nm.

  • 1H NMR (CDCl3 or DMSO-d6):

    • Verify the integration of the dodecyl chain: a large multiplet at ~1.25 ppm (20H) and a terminal methyl triplet at ~0.88 ppm (3H).

    • Verify the aromatic system: two distinct doublets (AA'BB' system) in the aromatic region (~6.8 ppm and ~7.7 ppm).

    • Confirm the absence of sharp singlets near 3.0-4.0 ppm, which would indicate residual coupling reagents or solvents.

References

  • PubChem. (2025). Benzamide, N-dodecyl-4-hydroxy- | C19H31NO2 | CID 15176912. National Center for Biotechnology Information. Retrieved from:[Link]

  • European Patent Office.EP0574879A1 - Reversible heat-sensitive recording material. (Demonstrates industrial application and stability of N-dodecyl-4-hydroxybenzamide).

Sources

Method

Application Note: N-dodecyl-4-hydroxybenzamide as a Dual-Action Adjuvant in Agrochemical Formulations

Document Type: Technical Protocol & Application Guide Target Audience: Formulation Scientists, Agrochemical Researchers, and Drug Delivery Professionals Introduction & Mechanistic Rationale The shift toward sustainable a...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Guide Target Audience: Formulation Scientists, Agrochemical Researchers, and Drug Delivery Professionals

Introduction & Mechanistic Rationale

The shift toward sustainable and high-efficiency agrochemical formulations has driven the phase-out of traditional, environmentally persistent surfactants (e.g., nonylphenol ethoxylates) in favor of multifunctional amphiphilic molecules. N-dodecyl-4-hydroxybenzamide (ND4HB) (CAS: 146501-46-4)[1] has emerged as a high-value candidate in this space.

As a Senior Application Scientist, I approach ND4HB not merely as a passive excipient, but as an active participant in the formulation's biological efficacy. The molecule's architecture dictates its function:

  • Hydrophobic Tail (C12 Dodecyl Chain): Provides exceptional lipophilicity, allowing it to intercalate with hydrophobic active ingredients (AIs) and integrate seamlessly into the waxy plant cuticle[2].

  • Hydrophilic Head (4-hydroxybenzamide): The amide and hydroxyl groups act as potent hydrogen bond donors/acceptors. This facilitates the hydration of the cuticular membrane and stabilizes the aqueous interface in Oil-in-Water (EW) emulsions[3].

  • Intrinsic Antimicrobial Activity: Benzamide derivatives featuring long alkyl chains exhibit inherent biological activity, disrupting microbial cell membranes[4]. This allows ND4HB to act synergistically with traditional fungicides, reducing the total required AI load.

Mechanism ND4HB N-dodecyl-4-hydroxybenzamide (Amphiphilic Adjuvant) Micelle Micellar Encapsulation (Oil-in-Water Emulsion) ND4HB->Micelle Self-assembly (Hydrophobic tail) Pathogen Direct Antimicrobial Action (Membrane Disruption) ND4HB->Pathogen Synergistic bioactivity AI Hydrophobic Agrochemical (e.g., Triazole Fungicide) AI->Micelle Solubilization Cuticle Plant Cuticle Penetration (Enhanced Foliar Uptake) Micelle->Cuticle Reduced surface tension & Cuticle hydration Cuticle->Pathogen Targeted AI delivery

Fig 1. Dual-action mechanism of ND4HB in agrochemical delivery and pathogen disruption.

Physicochemical Profiling & Formulation Causality

Before initiating any formulation protocol, we must establish the physicochemical boundaries of our adjuvant. Data synthesized from structural similarity models[5] and empirical chemical databases[1] inform our formulation strategy.

Table 1: Physicochemical Profile of ND4HB
PropertyValueCausality in Formulation Design
Molecular Weight 305.46 g/mol Optimal size (< 500 Da) for unhindered diffusion through aqueous cuticular pores.
LogP (Estimated) ~4.5High lipophilicity ensures strong partitioning into the organic phase of EW formulations, preventing premature AI leaching.
Hydrogen Bond Donors 2 (-OH, -NH)Facilitates hydration of the cuticular membrane, swelling the matrix to increase AI permeability.
Surfactant Type Non-ionicCompatible with both anionic and cationic co-surfactants; performance remains unaffected by hard water (Ca²⁺/Mg²⁺ ions).

Protocol 1: Preparation of High-Load Oil-in-Water (EW) Emulsions

In modern agrochemical research, Oil-in-Water (EW) emulsions are heavily preferred over Emulsifiable Concentrates (EC) to drastically reduce volatile organic compound (VOC) emissions and phytotoxicity[3],[6].

Objective: Formulate a stable 10% (w/v) Difenoconazole EW formulation using ND4HB as the primary solubilizing adjuvant.

Step-by-Step Methodology
  • Organic Phase Preparation:

    • Weigh 10.0 g of Difenoconazole (AI) and 5.0 g of ND4HB.

    • Dissolve in 15.0 g of an aromatic hydrocarbon solvent (e.g., Solvesso 150).

    • Expert Insight: ND4HB's dodecyl chain intercalates with the AI, suppressing AI crystallization—a common failure point during cold storage.

  • Aqueous Phase Preparation:

    • In a separate jacketed vessel, combine 55.0 g of deionized water, 5.0 g of propylene glycol (antifreeze), and 5.0 g of a polymeric block copolymer (e.g., PEG-PPG-PEG).

    • Expert Insight: The block copolymer provides steric hindrance, working in tandem with ND4HB to prevent Ostwald ripening of the droplets[7].

  • Primary Emulsification:

    • Slowly inject the organic phase into the aqueous phase under high-shear mixing (e.g., Ultra-Turrax) at 10,000 rpm for 10 minutes at 25°C.

  • Microfluidization:

    • Pass the resulting pre-emulsion through a high-pressure homogenizer at 500 bar for 3 discrete cycles.

  • Self-Validation & Quality Control:

    • Droplet Size: Measure via Dynamic Light Scattering (DLS). The protocol is successful only if the median droplet size ( d50​ ) is < 2.0 µm and the Polydispersity Index (PDI) is < 0.2.

    • Accelerated Stability: Store aliquots at 0°C and 54°C for 14 days. No phase separation or crystal growth should be observed under polarized light microscopy.

Protocol Org Step 1: Organic Phase Dissolve AI + ND4HB in Aromatic Solvent Mix Step 3: Homogenization High-shear mixing (10,000 rpm, 10 min) Org->Mix Aq Step 2: Aqueous Phase Water + Co-surfactants + Antifreeze Aq->Mix Micro Micro Mix->Micro Pre-emulsion Validate Step 5: Validation DLS & Accelerated Stability (54°C) Micro->Validate Stable EW

Fig 2. Step-by-step workflow for formulating high-load Oil-in-Water (EW) emulsions using ND4HB.

Protocol 2: Evaluation of Foliar Uptake and Cuticular Penetration

To prove the efficacy of the ND4HB formulation, we must isolate cuticular penetration from stomatal uptake. This is achieved using isolated plant cuticles in a controlled diffusion cell.

Step-by-Step Methodology
  • Cuticle Isolation: Isolate astomatous cuticles from Solanum lycopersicum (tomato) fruits using an enzymatic digestion buffer (2% pectinase/cellulase in 50 mM sodium acetate, pH 4.0) for 14 days.

    • Expert Insight: Enzymatic isolation strictly preserves the delicate epicuticular wax architecture, whereas chemical extraction destroys the very barrier we are trying to study.

  • Diffusion Cell Setup: Mount the isolated cuticles in static Franz diffusion cells. Ensure the physiological outer surface (waxy side) faces the donor compartment.

  • Application: Apply 10 µL of the ND4HB-formulated EW (from Protocol 1) to the donor compartment. Use a standard commercial AI formulation lacking ND4HB as a baseline control.

  • Sampling & Quantification: Sample the receptor fluid (using a 50% ethanol/water mixture to maintain sink conditions) at 2, 4, 8, 12, and 24 hours. Quantify AI concentration via HPLC-UV.

  • Self-Validation: Calculate the mass balance at the end of the assay (AI in donor + AI in cuticle + AI in receptor). The mass balance must be ≥ 95%. A lower recovery indicates AI binding to the Franz cell glass or incomplete extraction from the cuticular matrix, invalidating the run.

Protocol 3: Synergistic Antifungal Assays (Checkerboard Matrix)

Because ND4HB possesses a biologically active 4-hydroxybenzamide moiety[2],[4], it is critical to quantify its synergistic effect with the primary fungicide against phytopathogenic fungi (e.g., Botrytis cinerea).

Step-by-Step Methodology
  • Inoculum Preparation: Harvest spores of B. cinerea from a 7-day-old agar plate. Adjust the spore suspension to 1×105 CFU/mL in standard Potato Dextrose Broth (PDB).

  • Checkerboard Matrix Assembly: In a 96-well microtiter plate, create a two-dimensional serial dilution matrix. Dispense the AI horizontally (0.125 to 8 µg/mL) and ND4HB vertically (2 to 128 µg/mL).

    • Expert Insight: The checkerboard format is the gold standard for calculating the Fractional Inhibitory Concentration Index (FICI), allowing us to mathematically differentiate between additive and synergistic effects.

  • Incubation: Inoculate all test wells with 50 µL of the spore suspension. Incubate in the dark at 25°C for 72 hours.

  • Analysis & Self-Validation: Determine the Minimum Inhibitory Concentration (MIC) via optical density (OD 600 nm). The assay is valid only if the positive control (spores + PDB) shows robust exponential growth and the negative control (blank PDB) maintains an OD of zero.

Table 2: Synergistic Antifungal Activity (FICI Matrix) against B. cinerea
Treatment GroupMIC (µg/mL)Fractional Inhibitory Concentration (FIC)FICI (Interpretation)
Difenoconazole (AI alone) 4.0--
ND4HB (Adjuvant alone) 64.0--
AI + ND4HB (Combination) 1.0 (AI) + 16.0 (ND4HB)0.25 (AI) + 0.25 (ND4HB)0.50 (Synergism)

Note: FICI ≤ 0.5 indicates Synergism; 0.5 < FICI ≤ 1.0 indicates Additivity; FICI > 1.0 indicates Indifference/Antagonism.

References

  • PubChem. "Benzamide, N-dodecyl-4-hydroxy- | C19H31NO2 | CID 15176912". National Center for Biotechnology Information.[1] URL:[Link]

  • EPA CompTox Chemicals Dashboard. "N-Dodecyl-4-hydroxybenzamide | DTXSID201309588". U.S. Environmental Protection Agency.[5] URL:[Link]

  • Justia Patents. "Oil-in-Water Emulsion Comprising Solvent, Water, Surfactant and Pesticide". US Patent App. 13/055,555 (2011).[3] URL:[Link]

  • Justia Patents. "Controlled release formulations for agrochemicals". US Patent App. 17/286,224 (2021).[7] URL:[Link]

Sources

Application

Chromatographic Strategies for the Analysis and Purification of N-dodecyl-4-hydroxybenzamide: A Detailed Guide

Abstract This comprehensive technical guide provides detailed application notes and protocols for the chromatographic separation of N-dodecyl-4-hydroxybenzamide. Designed for researchers, scientists, and professionals in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive technical guide provides detailed application notes and protocols for the chromatographic separation of N-dodecyl-4-hydroxybenzamide. Designed for researchers, scientists, and professionals in drug development, this document outlines methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC). The protocols are developed based on the physicochemical properties of the target molecule and established chromatographic principles for similar compounds. This guide emphasizes the rationale behind experimental choices to ensure robust and reproducible results.

Introduction to N-dodecyl-4-hydroxybenzamide and its Analytical Challenges

N-dodecyl-4-hydroxybenzamide is a lipophilic molecule characterized by a long C12 alkyl chain (dodecyl) and a polar 4-hydroxybenzamide head group.[1] Its molecular formula is C19H31NO2 with a molecular weight of 305.5 g/mol .[1] This amphipathic nature presents a unique challenge for chromatographic separation, requiring careful selection of stationary and mobile phases to achieve optimal resolution from impurities, starting materials, or related compounds. Potential applications for similar long-chain N-acyl amides are found in areas like surfactant chemistry and as antimicrobial agents, underscoring the need for reliable analytical methods for purity assessment and quality control.[2]

The primary challenge in separating N-dodecyl-4-hydroxybenzamide lies in its non-polar character, which dictates the use of chromatographic techniques that can effectively resolve compounds based on hydrophobicity.[3] This guide will explore the application of reversed-phase HPLC, GC (with potential derivatization), and normal-phase TLC for the analysis and purification of this compound.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

Reversed-phase HPLC (RP-HPLC) is the premier method for the quantitative analysis of N-dodecyl-4-hydroxybenzamide due to its high resolution, sensitivity, and reproducibility. The non-polar dodecyl chain strongly interacts with the hydrophobic stationary phase, making it well-suited for this technique.[4]

Principle of Separation

In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol).[4] N-dodecyl-4-hydroxybenzamide, being a non-polar molecule, will be retained on the column through hydrophobic interactions.[3] Elution is achieved by increasing the proportion of the organic solvent in the mobile phase, which decreases its polarity and facilitates the desorption of the analyte from the stationary phase.

HPLC Method Parameters

The following table outlines a robust starting point for developing an HPLC method for N-dodecyl-4-hydroxybenzamide. Optimization will likely be necessary based on the specific sample matrix and analytical goals.

ParameterRecommended ConditionRationale
Column C18 (Octadecylsilane), 4.6 x 150 mm, 5 µmThe C18 stationary phase provides strong hydrophobic retention for the long dodecyl chain.[3][5]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier helps to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape.[6]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency.[5]
Elution Mode GradientA gradient elution is recommended for method development to effectively elute the non-polar analyte and any potential impurities with varying polarities.[3][5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column that balances analysis time and resolution.[7]
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.[7]
Detection UV at 254 nmThe benzamide moiety is expected to have a strong UV absorbance around this wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detailed HPLC Protocol
  • Mobile Phase Preparation:

    • Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1 L of HPLC-grade water.

    • Mobile Phase B is 100% HPLC-grade acetonitrile.

    • Degas both mobile phases using an appropriate method (e.g., sonication or vacuum filtration).

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of the N-dodecyl-4-hydroxybenzamide sample in a suitable solvent, such as methanol or a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Instrument Setup and Execution:

    • Equilibrate the HPLC system with the initial mobile phase composition (e.g., 50% B) until a stable baseline is achieved.

    • Set up a gradient elution profile. A suggested starting gradient is:

      • 0-20 min: 50% to 95% B

      • 20-25 min: Hold at 95% B

      • 25-26 min: 95% to 50% B

      • 26-30 min: Hold at 50% B (re-equilibration)

    • Inject the prepared sample and start the data acquisition.

  • Data Analysis:

    • Identify the peak corresponding to N-dodecyl-4-hydroxybenzamide based on its retention time.

    • For quantitative analysis, create a calibration curve using standards of known concentrations.

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample_Prep Sample Preparation (Dissolve & Filter) Injection Sample Injection Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation (A: 0.1% FA in H2O, B: ACN) Equilibration Column Equilibration (C18 Column) Mobile_Phase_Prep->Equilibration Equilibration->Injection Gradient_Elution Gradient Elution (50-95% ACN) Injection->Gradient_Elution Detection UV Detection (254 nm) Gradient_Elution->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification

Caption: A generalized workflow for the HPLC analysis of N-dodecyl-4-hydroxybenzamide.

Gas Chromatography (GC) for Volatility Assessment and Impurity Profiling

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. While N-dodecyl-4-hydroxybenzamide has a relatively high molecular weight, it may be amenable to GC analysis, potentially with derivatization to increase its volatility and thermal stability.[7] GC-MS (Gas Chromatography-Mass Spectrometry) can provide valuable structural information for impurity identification.

Considerations for GC Analysis

Direct injection of N-dodecyl-4-hydroxybenzamide may be possible, but the presence of the polar hydroxyl and amide groups can lead to peak tailing and poor chromatographic performance. Derivatization of these functional groups is often recommended for similar compounds to improve their GC behavior.[7] A common approach is silylation, which replaces the active hydrogens with trimethylsilyl (TMS) groups.

GC Method Parameters (with Derivatization)
ParameterRecommended ConditionRationale
Derivatizing Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCSA powerful silylating agent that reacts with both hydroxyl and amide groups.[7]
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA low-polarity column suitable for a wide range of underivatized and derivatized compounds.[8]
Carrier Gas Helium at 1.0 mL/minAn inert carrier gas providing good efficiency.[7]
Inlet Temperature 280 °CEnsures complete vaporization of the derivatized analyte.
Oven Program Start at 150 °C, hold for 2 min, ramp at 10 °C/min to 300 °C, hold for 10 minA temperature program designed to separate compounds with a range of volatilities.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID provides general-purpose detection, while MS allows for compound identification.
Detailed GC Protocol (with Derivatization)
  • Derivatization:

    • In a reaction vial, dissolve approximately 1 mg of the sample in 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.[7]

    • Cool the vial to room temperature before injection.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Run the analysis using the oven temperature program and other conditions specified in the table above.

  • Data Analysis:

    • Identify the peak for the derivatized N-dodecyl-4-hydroxybenzamide based on its retention time and mass spectrum.

    • Use the mass spectrum to identify any impurities present in the sample by comparing them to spectral libraries (e.g., NIST).[8]

GC Derivatization and Analysis Workflow

GC_Workflow cluster_derivatization Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis Dissolve Dissolve Sample (in Pyridine/ACN) Add_Reagent Add BSTFA + 1% TMCS Dissolve->Add_Reagent Heat Heat at 70°C for 30 min Add_Reagent->Heat Injection Inject Derivatized Sample Heat->Injection Separation Separation on HP-5ms Column Injection->Separation Detection MS Detection Separation->Detection Chromatogram Analyze Chromatogram Detection->Chromatogram Mass_Spectra Interpret Mass Spectra (Library Search) Chromatogram->Mass_Spectra

Caption: Workflow for the derivatization and subsequent GC-MS analysis of N-dodecyl-4-hydroxybenzamide.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preparative Separation

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions and for preliminary separation of compounds.[9][10] For N-dodecyl-4-hydroxybenzamide, a normal-phase TLC system is appropriate.

Principle of Separation

In normal-phase TLC, the stationary phase is polar (e.g., silica gel), and the mobile phase is non-polar.[9][11] The separation is based on the competition between the analyte and the mobile phase for binding sites on the stationary phase.[10] More polar compounds will have a stronger interaction with the silica gel and will therefore move a shorter distance up the plate (lower Rf value). Due to the polar 4-hydroxybenzamide group, the target compound will exhibit some retention on the silica plate, while its long non-polar dodecyl tail will be solvated by the mobile phase.

TLC Method Parameters
ParameterRecommended ConditionRationale
Stationary Phase Silica gel 60 F254 platesThe most common stationary phase for normal-phase TLC.[9]
Mobile Phase Hexane:Ethyl Acetate (e.g., 7:3 v/v)A mixture of a non-polar solvent (hexane) and a more polar solvent (ethyl acetate) allows for fine-tuning of the mobile phase polarity to achieve optimal separation.
Sample Application Spot a dilute solution of the sample in a volatile solvent (e.g., dichloromethane) onto the baseline of the TLC plate.Ensures a concentrated spot at the origin.
Development Develop the plate in a closed chamber saturated with the mobile phase vapor until the solvent front is approximately 1 cm from the top of the plate.Saturation of the chamber with solvent vapors improves the reproducibility of the separation.
Visualization UV light (254 nm) and/or staining (e.g., potassium permanganate)The aromatic ring will be visible under UV light. Staining can be used for visualization if the compound does not have a UV chromophore or for detecting other non-UV active impurities.
Detailed TLC Protocol
  • Plate Preparation:

    • Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.

  • Sample Spotting:

    • Dissolve the sample in a volatile solvent like dichloromethane.

    • Using a capillary tube or micropipette, spot a small amount of the sample solution onto the baseline.

    • If comparing to starting materials or other compounds, spot them alongside the sample.

  • Development:

    • Pour the chosen mobile phase into a developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber to aid in saturation and cover it with a lid. Allow it to sit for a few minutes.

    • Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.

    • Allow the solvent to ascend the plate by capillary action.

  • Visualization and Analysis:

    • Once the solvent front is near the top of the plate, remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.

    • Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

Conclusion

The successful separation and analysis of N-dodecyl-4-hydroxybenzamide can be achieved through a systematic approach utilizing HPLC, GC, and TLC. RP-HPLC is the recommended method for quantitative analysis, offering high resolution and sensitivity. GC, particularly with derivatization, is a valuable tool for assessing volatility and identifying impurities, especially when coupled with mass spectrometry. TLC serves as a rapid and indispensable technique for reaction monitoring and initial purity assessment. The protocols and parameters provided in this guide offer a solid foundation for researchers to develop and optimize chromatographic methods tailored to their specific analytical needs for N-dodecyl-4-hydroxybenzamide.

References

  • PharmaGuru. (2025, June 15). HPLC Method for Nonpolar Molecules: How To Develop.
  • PubChem. (n.d.). Benzamide, N-dodecyl-4-hydroxy-.
  • Chemistry Hall. (2020, January 2).
  • Benchchem. (2025, December).
  • Benchchem. (n.d.). A Comparative Guide to HPLC and GC-MS Methods for Benzamide Analysis.
  • OSTI.GOV. (1985, April 10).
  • Smolecule. (2024, February 18). Buy N-dodecyl-4-methoxybenzamide | 1854-15-5.
  • MDPI. (2022, August 11). Development of a Novel HPLC-MS Method to Separate Polar and Non-Polar Compounds in Biodiesel/Petrodiesel Mixtures.
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
  • Peertechz. (2012, December 31).
  • Scribd. (n.d.).
  • ACS Applied Materials & Interfaces. (2022, December 6). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[12]arene Stationary Phase.

  • Sigma-Aldrich. (n.d.). Developing HPLC Methods.
  • LCGC International. (2012, June 1).
  • vlab.amrita.edu. (n.d.).
  • PubMed. (2005, October 25). Investigation of the separation of heterocyclic aromatic amines by reversed phase ion-pair liquid chromatography coupled with tandem mass spectrometry.
  • Benchchem. (n.d.).
  • Ciencia Digital. (n.d.). View of Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde.
  • Oxford Academic. (n.d.).
  • ACS Publications. (n.d.). Separation of aromatic amine isomers by high pressure liquid chromatography with a copper(II)-bonded phase.
  • HPLC. (n.d.).
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.
  • ResearchGate. (2020, November 2).
  • PubChemLite. (n.d.). N-dodecyl-n-hydroxybenzamide (C19H31NO2).
  • Inxight Drugs. (n.d.). N-DODECYL-N-HYDROXYBENZAMIDE.
  • Agilent. (2023, October 5). Reversed-Phase for Biomolecules: From Column Selection to Troubleshooting.
  • National Institute of Standards and Technology. (n.d.). Benzamide - the NIST WebBook.
  • Med Chem (Los Angeles). (2026, February 9).
  • Benchchem. (n.d.). Solubility profile of 4-Hydroxybenzamide in different solvents.
  • LCGC North America. (2014, August 22).
  • Sigma-Aldrich. (n.d.). Discovery® BIO Wide Pore Reversed Phase HPLC Columns.
  • Guidechem. (2020, July 26).
  • Cheméo. (n.d.). Chemical Properties of 4-Hydroxybenzamide (CAS 619-57-8).
  • Benchchem. (n.d.).
  • MedChemExpress. (n.d.).
  • OSTI.GOV. (n.d.). Production of Biomass‐Derived p‐Hydroxybenzamide: Synthesis of p‐Aminophenol and Paracetamol.
  • Chemsrc. (2025, August 21). 4-Hydroxybenzamide | CAS#:619-57-8.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Dodecyl-4-hydroxybenzamide Synthesis

Welcome to the Technical Support Center for the synthesis of N-dodecyl-4-hydroxybenzamide (also known as N-lauryl-4-hydroxybenzamide). This compound features a highly lipophilic dodecyl chain coupled with a hydrogen-bond...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of N-dodecyl-4-hydroxybenzamide (also known as N-lauryl-4-hydroxybenzamide). This compound features a highly lipophilic dodecyl chain coupled with a hydrogen-bonding phenolic moiety, making it a valuable intermediate in surfactant chemistry, antimicrobial drug development, and the synthesis of topochemical polymerization precursors[1].

Because 4-hydroxybenzoic acid contains both a carboxylic acid and an unprotected phenolic hydroxyl group, researchers frequently encounter chemoselectivity and purification issues during amidation. This guide provides field-proven troubleshooting strategies, comparative data, and validated protocols to ensure high-yield synthesis.

Synthesis Strategy Selection

Selecting the correct synthetic route dictates the purity profile and downstream purification requirements of your product. Below is a quantitative comparison of the most common methodologies.

Table 1: Comparison of Amidation Strategies for N-Dodecyl-4-hydroxybenzamide

Synthesis StrategyTypical Overall YieldReaction TimeAtom EconomyKey ReagentsPrimary Byproduct
Direct Amidation (DIC/Cl-HOBt) 80–85%4–16 hoursHighDIC, Cl-HOBt, THFDiisopropylurea (DIU)
Direct Amidation (EDC/HOBt) 70–80%12–24 hoursMediumEDC·HCl, HOBt, DMFWater-soluble urea
Acid Chloride (Protection Route) 60–70% (3 steps)24–48 hoursLowAc 2​ O, SOCl 2​ , Et 3​ N, NaOHHCl, Acetate salts
Ester Aminolysis < 40%> 48 hoursHighMethyl 4-hydroxybenzoate, NaOMeMethanol

Decision Workflow & Mechanistic Pathways

To determine the best approach for your specific laboratory constraints, refer to the decision matrix below.

Workflow SM 4-Hydroxybenzoic Acid + Dodecylamine Q1 Need to avoid protecting groups? SM->Q1 DirAm Direct Amidation (DIC/HOBt or EDC/HOBt) Prod N-Dodecyl-4-hydroxybenzamide DirAm->Prod Refluxing THF, 4-16h AcidCl Acid Chloride Route (Protection Required) Prot Protection (Ac2O, Pyridine) AcidCl->Prot Q1->DirAm Yes Q1->AcidCl No (High Purity Needed) Act Activation (SOCl2, DMF) Prot->Act Amidation Amidation (Dodecylamine, Et3N) Act->Amidation Deprot Deprotection (NaOH / MeOH) Amidation->Deprot Deprot->Prod

Figure 1: Decision tree for selecting the optimal synthesis route for N-dodecyl-4-hydroxybenzamide.

Troubleshooting & FAQs

Q1: Why am I observing significant amounts of ester byproducts instead of the desired amide? A1: This is a classic chemoselectivity failure. 4-Hydroxybenzoic acid possesses an unprotected phenolic -OH. During activation with carbodiimides (like EDC or DIC), the resulting O-acylisourea intermediate can be attacked by the phenolic -OH of a neighboring molecule rather than the dodecylamine, leading to O-acylation (oligomerization). Causality Fix: Ensure dodecylamine is present in slight excess and added concurrently with the coupling agent. The aliphatic amine is a vastly superior nucleophile compared to the phenol; keeping its concentration high kinetically favors N-acylation.

Chemoselectivity Act Activated Intermediate (e.g., O-Acylisourea) PathA N-Acylation (Desired Pathway) Act->PathA Attack by Dodecylamine (Strong Nucleophile) PathB O-Acylation (Side Reaction) Act->PathB Attack by Phenolate (If base is too strong) Prod N-Dodecyl-4-hydroxybenzamide PathA->Prod SideProd Oligomers / Esters PathB->SideProd

Figure 2: Mechanistic divergence between desired N-acylation and parasitic O-acylation.

Q2: Why does my reaction mixture turn into an intractable tar when I use thionyl chloride (SOCl 2​ )? A2: Reacting unprotected 4-hydroxybenzoic acid directly with SOCl 2​ triggers rapid, uncontrolled polymerization. As soon as the 4-hydroxybenzoyl chloride forms, its highly electrophilic carbonyl carbon reacts with the nucleophilic phenolic -OH of unreacted starting material, creating a poly(4-hydroxybenzoate) polyester tar. Causality Fix: You must mask the phenol. Acetylation using acetic anhydride (Ac 2​ O) yields 4-acetoxybenzoic acid, which can safely be converted to the acid chloride without self-polymerization.

Q3: How do I remove unreacted dodecylamine from the final product? A3: Dodecylamine is highly lipophilic and often co-elutes with the target benzamide on silica gel (causing severe streaking). Causality Fix: Exploit acid-base chemistry. Wash the organic layer extensively with 1M HCl or 10% citric acid during the aqueous workup. The amine will protonate into a strictly water-soluble dodecylammonium salt and partition entirely into the aqueous phase. You can self-validate this step by spotting the organic layer on TLC and staining with Ninhydrin; the absence of a purple spot confirms complete amine removal.

Q4: Why is my yield low when using DCC as a coupling agent? A4: Dicyclohexylcarbodiimide (DCC) generates dicyclohexylurea (DCU) as a byproduct, which is highly lipophilic and notoriously difficult to separate from your equally lipophilic dodecyl-chain product. Causality Fix: Switch to Diisopropylcarbodiimide (DIC) combined with 6-chloro-1-hydroxybenzotriazole (Cl-HOBt) in refluxing THF. This specific combination has been literature-validated for the high-yield amidation of 4-hydroxybenzoic acid derivatives with dodecylamine[2].

Validated Experimental Protocols

Protocol A: Direct Amidation via DIC/Cl-HOBt (Recommended)

This self-validating protocol is adapted from established procedures for synthesizing functionalized diarylbutadiyne derivatives via 4-hydroxybenzoic acid amidation[2]. It avoids protection/deprotection steps while maintaining high chemoselectivity.

Materials:

  • 4-Hydroxybenzoic acid (1.0 eq, 10 mmol, 1.38 g)

  • Dodecylamine (1.1 eq, 11 mmol, 2.04 g)

  • Diisopropylcarbodiimide (DIC) (1.1 eq, 11 mmol, 1.71 mL)

  • 6-Chloro-1-hydroxybenzotriazole (Cl-HOBt) (1.1 eq, 11 mmol, 1.87 g)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

Step-by-Step Methodology:

  • Initiation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzoic acid and dodecylamine in 50 mL of anhydrous THF under an Argon atmosphere.

  • Activation: Add Cl-HOBt to the stirring solution. Once dissolved, add DIC dropwise via syringe over 5 minutes. Note: The solution may become slightly cloudy as diisopropylurea (DIU) begins to precipitate.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to 65°C (refluxing THF) for 4 to 16 hours. Monitor progression via TLC (Eluent: 60:40 Hexanes/EtOAc, UV active).

  • Workup & Amine Quench: Cool the mixture to room temperature. Filter off the precipitated DIU through a Celite pad. Dilute the filtrate with 100 mL of Ethyl Acetate (EtOAc).

  • Purification: Transfer to a separatory funnel. Wash the organic layer sequentially with:

    • 1M HCl (3 × 30 mL) — Self-validation: This removes all unreacted dodecylamine.

    • Saturated aqueous NaHCO 3​ (2 × 30 mL) — Removes unreacted acid and Cl-HOBt.

    • Brine (1 × 30 mL).

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. If trace DIU remains, purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield pure N-dodecyl-4-hydroxybenzamide.

Protocol B: Acid Chloride Route (Protection-Deprotection)

Use this protocol if absolute avoidance of urea byproducts is required.

Step-by-Step Methodology:

  • Protection: Suspend 4-hydroxybenzoic acid (10 mmol) in Pyridine (10 mL). Add Acetic Anhydride (15 mmol) dropwise at 0°C. Stir at room temperature for 3 hours. Pour into ice water, acidify with HCl, and filter the resulting 4-acetoxybenzoic acid precipitate.

  • Activation: Suspend the protected acid in anhydrous CH 2​ Cl 2​ (20 mL). Add Thionyl Chloride (SOCl 2​ , 20 mmol) and 1 drop of DMF (catalyst). Reflux for 2 hours until gas evolution ceases. Concentrate in vacuo to remove all excess SOCl 2​ , yielding crude 4-acetoxybenzoyl chloride.

  • Amidation: Dissolve the crude acid chloride in CH 2​ Cl 2​ (20 mL). Cool to 0°C. Dropwise add a solution of dodecylamine (10 mmol) and Triethylamine (15 mmol) in CH 2​ Cl 2​ (10 mL). Stir for 2 hours. Wash with water and brine, then evaporate to yield N-dodecyl-4-acetoxybenzamide.

  • Deprotection: Dissolve the intermediate in Methanol (30 mL). Add 2M aqueous NaOH (15 mmol) and stir at room temperature for 1 hour. Self-validation: TLC will show a shift to a highly polar, UV-active spot. Neutralize with 1M HCl, extract with EtOAc, dry, and concentrate to yield the final product.

References

  • Topochemical Polymerization of a Diarylbutadiyne Derivative in the Gel and Solid States Source: Organic Letters - ACS Publications URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting N-dodecyl-4-hydroxybenzamide Solubility Issues

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for N-dodecyl-4-hydroxybenzamide. This guide is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for N-dodecyl-4-hydroxybenzamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound. Given its unique physicochemical properties, achieving a stable and homogenous solution can be non-trivial. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Section 1: Foundational Knowledge & Initial Assessment

This section covers the fundamental properties of N-dodecyl-4-hydroxybenzamide and provides a framework for an initial assessment of its solubility.

FAQ 1: What are the key physicochemical properties of N-dodecyl-4-hydroxybenzamide that dictate its solubility?

Understanding the molecule's structure and properties is the first step in troubleshooting. N-dodecyl-4-hydroxybenzamide is an amphiphilic molecule, meaning it has both a large, non-polar (lipophilic) region and a smaller, polar (hydrophilic) region.

The key features are:

  • A long C12 alkyl (dodecyl) chain: This tail is highly lipophilic and is the primary reason for the compound's poor aqueous solubility.

  • A 4-hydroxybenzamide head: This polar head contains a phenolic hydroxyl (-OH) group and an amide (-CONH-) group. The phenolic hydroxyl is weakly acidic and can be deprotonated under basic conditions to form a much more polar phenolate anion.

These properties are summarized in the table below.

PropertyValueImplication for Solubility
Molecular Formula C₁₉H₃₁NO₂[1]-
Molecular Weight 305.5 g/mol [1]-
Calculated XLogP3 5.3[1]Indicates very high lipophilicity and predicts poor water solubility.
Key Functional Groups Phenolic Hydroxyl, AmideThe phenolic hydroxyl group allows for pH-dependent solubility manipulation.
Predicted pKa ~8-10 (Phenolic -OH)In this pH range, the molecule begins to ionize, significantly increasing aqueous solubility. The pKa of the related N-hydroxybenzamide is 8.89.[2]
FAQ 2: My N-dodecyl-4-hydroxybenzamide is not dissolving in aqueous buffers (e.g., PBS pH 7.4). Is this expected?

Yes, this is entirely expected. The molecule's structure is dominated by the long, hydrophobic dodecyl chain, which results in a high calculated LogP of 5.3.[1] This value strongly predicts that the compound will be practically insoluble in neutral aqueous media. At pH 7.4, the phenolic hydroxyl group (with an estimated pKa of 8-10) remains largely protonated and uncharged, failing to counteract the hydrophobicity of the alkyl tail.

FAQ 3: How do I perform a systematic initial solubility screening?

A systematic approach is crucial to efficiently identify a suitable solvent system. The "shake-flask" method is the gold standard for determining equilibrium solubility and should be your starting point.[3]

This protocol outlines the steps for determining the equilibrium solubility of N-dodecyl-4-hydroxybenzamide in a chosen solvent.[3][4]

  • Preparation : Add an excess amount of N-dodecyl-4-hydroxybenzamide to a known volume of the test solvent (e.g., water, buffer, ethanol) in a sealed vial. "Excess" means enough solid should remain undissolved to ensure saturation.

  • Equilibration : Agitate the vial at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaking incubator or orbital shaker is ideal.

  • Phase Separation : After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid. This is best done by centrifuging the sample and then carefully filtering the supernatant through a 0.22 µm syringe filter (e.g., PTFE) that is chemically compatible with your solvent and does not bind the compound.[3]

  • Quantification : Analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as HPLC-UV.[3] Create a standard curve with known concentrations to ensure accurate measurement.

  • Reporting : Express the solubility in mg/mL or molarity at the specified temperature.

G cluster_protocol Shake-Flask Solubility Protocol A 1. Add excess compound to solvent B 2. Agitate at constant temp (24-48h) A->B C 3. Centrifuge to pellet undissolved solid B->C D 4. Filter supernatant (0.22 µm filter) C->D E 5. Quantify concentration (e.g., HPLC) D->E

Caption: Workflow for the shake-flask solubility determination method.

Section 2: Common Solubilization Strategies & Protocols

If initial screening shows poor solubility for your desired application, the following strategies are the most common and effective first lines of approach.

FAQ 4: How does pH impact the solubility of N-dodecyl-4-hydroxybenzamide, and how can I leverage this?

The phenolic hydroxyl group is the key to manipulating aqueous solubility. Most drugs are weak acids or bases.[5] By raising the pH of the aqueous medium above the compound's pKa, you deprotonate the hydroxyl group, forming a negatively charged phenolate salt. This ionized form is significantly more polar and thus more soluble in water.

Caption: Ionization equilibrium of the phenolic hydroxyl group.

  • Prepare a Concentrated Base : Make a stock solution of a suitable base, such as 1 M NaOH.

  • Initial Suspension : Suspend the N-dodecyl-4-hydroxybenzamide powder in your desired aqueous buffer (e.g., water or a low-strength buffer).

  • Titration : While stirring vigorously, add the base solution dropwise to the suspension.

  • Monitor pH and Clarity : Monitor the pH of the solution continuously. As the pH rises and approaches the pKa, you should observe the solid beginning to dissolve. Continue adding base until the solution becomes clear.

  • Final Adjustment : Once fully dissolved, you can adjust the pH to the final desired value, but be aware that lowering the pH back towards the pKa may cause precipitation.

Caution : Ensure the final pH is compatible with your experimental system (e.g., cell culture, in vivo model). High pH can be detrimental.

FAQ 5: I need to prepare a stock solution. What organic solvents are recommended?

For preparing concentrated stock solutions that will be diluted into aqueous media later, using an organic solvent is standard practice. The choice of solvent is critical.

SolventRecommended UseConsiderations
DMSO Gold standard for initial in vitro screening.[3]Can be toxic to cells at concentrations >0.5-1%. May precipitate upon high dilution into aqueous buffers.
Ethanol Good for both in vitro and some in vivo use.Less toxic than DMSO but may not be as strong a solvent.
PEG 400 Common co-solvent for in vivo formulations.[6]Can form viscous solutions. Generally well-tolerated.[6]
NMP Strong solvent, use with caution.Potential for reproductive toxicity; typically a last resort.

Always prepare the highest concentration stock possible to minimize the amount of organic solvent introduced into your final aqueous system.

FAQ 6: My compound precipitates when I dilute my organic stock solution into an aqueous medium. What causes this, and how can I prevent it?

This phenomenon is called "crashing out." It occurs when the highly concentrated drug in the organic stock solution is rapidly diluted into an aqueous buffer where its solubility is much lower. The solvent environment changes too quickly for the drug to remain dissolved.

Prevention Strategies:

  • Use a Co-solvent Formulation : Instead of pure water or buffer, dilute your stock into an aqueous solution that already contains a certain percentage of a water-miscible co-solvent (like ethanol or PEG 400). This creates a more "hospitable" final environment for the drug.

  • Incorporate Surfactants : Adding a small amount of a non-ionic surfactant (e.g., Polysorbate 80, Tween® 80, Solutol® HS 15) to the aqueous dilution buffer can help. Surfactants form micelles that encapsulate the hydrophobic drug molecules, keeping them dispersed and preventing precipitation.

  • Optimize Dilution Technique : Add the stock solution to the aqueous buffer slowly while vortexing or stirring vigorously to promote rapid mixing and avoid localized areas of high concentration.

Section 3: Advanced Formulation Approaches

For more demanding applications, such as achieving high concentrations for in vivo pharmacokinetics, more advanced strategies may be necessary.

FAQ 7: When should I consider using solubilizing excipients like cyclodextrins or surfactants?

You should consider these excipients when:

  • pH adjustment is not a viable option for your experimental system.

  • You need to achieve a higher concentration in an aqueous vehicle than co-solvents alone can provide.

  • You are developing a formulation for in vivo administration and need to improve bioavailability.[6]

Mechanisms:

  • Cyclodextrins : These are cyclic oligosaccharides that have a hydrophobic interior and a hydrophilic exterior. They can form "inclusion complexes" with lipophilic drugs like N-dodecyl-4-hydroxybenzamide, effectively shielding the hydrophobic part from water and increasing its apparent solubility.[6][7]

  • Surfactants : Above their critical micelle concentration (CMC), surfactant molecules assemble into micelles. The hydrophobic tails form the core of the micelle, creating a microenvironment where your lipophilic compound can dissolve.

FAQ 8: What are some strategies for formulating high concentrations for in vivo studies?

Beyond simple solutions, several advanced drug delivery systems are designed to handle poorly soluble APIs for in vivo use.[7][8]

  • Lipid-Based Formulations (e.g., SEDDS) : Self-Emulsifying Drug Delivery Systems are mixtures of oils, surfactants, and co-solvents that contain the dissolved drug.[6] Upon gentle agitation in aqueous media (like the GI tract), they spontaneously form a fine oil-in-water emulsion, which enhances drug solubilization and absorption.[6][9]

  • Nanosuspensions : This strategy involves reducing the particle size of the solid drug down to the nanometer range.[8] The significant increase in surface area enhances the dissolution rate according to the Noyes-Whitney equation. This is a physical modification of the API rather than a solubilization method.

  • Amorphous Solid Dispersions (ASDs) : In this approach, the crystalline drug is converted into a higher-energy amorphous state and dispersed within a polymer matrix.[8][10] The amorphous form has a higher apparent solubility and faster dissolution rate than the stable crystalline form.

Section 4: Troubleshooting & Analytical Workflows

This section provides a logical framework for diagnosing and resolving persistent solubility issues.

FAQ 9: My final solution appears hazy or cloudy. How can I determine if it's a true solution or a fine suspension?

Visual clarity can be misleading. A hazy solution often indicates the presence of undissolved particles, which can lead to inaccurate quantification and variable results in bioassays.

  • Visual Inspection : Hold the sample against a dark background and illuminate it from the side. The presence of scintillating particles indicates undissolved solid.

  • Tyndall Effect : Shine a laser pointer through the sample in a dark room. If the beam is visible as it passes through the liquid, it indicates the scattering of light by suspended particles (a colloid or suspension). A true solution will not scatter the light, and the beam will not be visible.

  • Filtration Test : Filter the solution through a 0.22 µm filter. Re-analyze the concentration of the filtrate. A significant drop in concentration post-filtration confirms that a portion of the compound was present as a suspension, not in solution.

  • Dynamic Light Scattering (DLS) : For a quantitative assessment, DLS can measure the size distribution of particles in the sample, definitively identifying a nanosuspension or colloidal system.

FAQ 10: I'm observing inconsistent results in my experiments. Could solubility be the culprit?

Absolutely. Poor solubility is a leading cause of poor data reproducibility. If you suspect solubility issues, use the following workflow to diagnose and resolve the problem.

G cluster_solubilize Solubilization Strategy start Inconsistent Experimental Results check_sol Is the compound fully dissolved? (See FAQ 9) start->check_sol revisit_protocol Re-evaluate solubility. Perform shake-flask test. check_sol->revisit_protocol No / Unsure end_node Achieve Stable Solution & Re-run Experiment check_sol->end_node Yes ph_adjust Try pH Adjustment (See FAQ 4) revisit_protocol->ph_adjust cosolvent Use Co-solvents / Surfactants (See FAQ 6) ph_adjust->cosolvent ph_adjust->end_node advanced Consider Advanced Formulation (See FAQ 8) cosolvent->advanced cosolvent->end_node advanced->end_node

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for N-Dodecyl-4-Hydroxybenzamide

Welcome to the Technical Support Center for the synthesis and optimization of N-dodecyl-4-hydroxybenzamide . This guide is engineered for researchers, synthetic chemists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of N-dodecyl-4-hydroxybenzamide . This guide is engineered for researchers, synthetic chemists, and drug development professionals. Producing high-purity amphiphilic benzamides requires carefully balancing the reactivity of the carboxylic acid against the competing nucleophilicity of the inherent phenolic hydroxyl group.

Below, we detail the mechanistic causality of these reactions, field-validated protocols, quantitative comparisons, and targeted troubleshooting strategies to ensure your synthetic workflows are both robust and reproducible.

Mechanistic Workflow & Pathway Analysis

The synthesis of N-dodecyl-4-hydroxybenzamide relies on the amidation of 4-hydroxybenzoic acid with dodecylamine. The primary challenge in this reaction is chemoselectivity . While the aliphatic amine (dodecylamine) is highly nucleophilic, the phenolic -OH group on the 4-hydroxybenzoic acid can also act as a nucleophile, leading to unwanted intermolecular O-acylation (ester byproducts)[1].

To visualize this dynamic, the following pathway illustrates the intended N-acylation route versus the competing O-acylation side reaction.

G A 4-Hydroxybenzoic Acid + Dodecylamine B Coupling Reagent (e.g., HATU / DIPEA) A->B Base activation C Activated Ester Intermediate (OAt or O-Acylisourea) B->C Rapid conversion D N-Acylation Pathway (Amine Nucleophile) C->D Kinetically favored (Excess amine) E O-Acylation Pathway (Phenol Nucleophile) C->E Competing reaction (Low amine conc.) F N-Dodecyl-4-hydroxybenzamide (Target Product) D->F High Yield G O-Acylated Ester (Byproduct/Oligomer) E->G Yield Loss

Caption: Reaction workflow for HATU-mediated amidation vs. the competing O-acylation side pathway.

Quantitative Data: Coupling Reagent Comparison

Selecting the right coupling reagent dictates both the yield and the purification burden. The table below summarizes the performance metrics of common activation strategies for coupling 4-hydroxybenzoic acid with aliphatic amines like dodecylamine.

Coupling StrategyAverage YieldReaction TimePrimary ByproductsCost/ScalabilityNotes & Causality
HATU / DIPEA 85% - 95%2 - 4 hoursTetramethylurea, HOAtHigh cost, Lab-scaleForms a highly reactive OAt ester. Kinetically outpaces phenol competition[1][2].
DIC / Cl-HOBt ~84%12 - 16 hoursDiisopropylurea (soluble)Moderate costCl-HOBt suppresses racemization and limits O-acylation. Yields ~84% with dodecylamine[3].
EDC / HOBt 70% - 80%12 - 24 hoursWater-soluble ureaLow cost, ScalableSlower activation. Higher risk of N-acylurea rearrangement if HOBt is omitted[1].
SOCl₂ (Acyl Chloride) 50% - 65%4 - 8 hoursHCl, SO₂, EstersVery low costHighly forceful. Often leads to significant O-acylation (esterification) due to extreme reactivity[1].

Self-Validating Experimental Protocols

Protocol A: High-Yield Amidation using HATU (Recommended)

This protocol utilizes HATU to rapidly generate an active ester, minimizing the time available for the phenolic -OH to participate in side reactions[1].

Materials:

  • 4-Hydroxybenzoic acid (1.0 eq)

  • Dodecylamine (1.1 - 1.2 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous DMF/DCM mixture (1:1 v/v)

Step-by-Step Methodology:

  • Pre-activation: In a flame-dried, nitrogen-flushed round-bottom flask, dissolve 4-hydroxybenzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Temperature Control: Cool the mixture to 0 °C using an ice bath. Causality: Cooling suppresses the thermal energy required for the higher-activation-energy O-acylation side reaction.

  • Base Addition: Add DIPEA (2.5 eq) dropwise. Stir for 10 minutes to form the active OAt ester.

  • Amine Introduction: Dissolve dodecylamine (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the activated acid mixture. Causality: The DCM helps maintain the solubility of the highly hydrophobic dodecyl chain.

  • Reaction: Allow the reaction to slowly warm to room temperature. Stir for 3 hours. Monitor via TLC (Hexanes:EtOAc 1:1) or LC-MS (Target M+H = 306.4).

  • Workup: Quench with water. Extract with Ethyl Acetate (3x).

  • Selective Washing (Critical): Wash the organic layer with 1M HCl to remove unreacted dodecylamine and DIPEA. Then, wash with saturated aqueous NaHCO3​ to remove unreacted 4-hydroxybenzoic acid and HOAt. Do not use 1M NaOH , as it will deprotonate the product's phenol (pKa ~9.3) and pull it into the aqueous waste.

  • Drying & Concentration: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Cost-Effective Coupling using DIC/Cl-HOBt

For larger scale or budget-conscious syntheses, diisopropylcarbodiimide (DIC) paired with 6-chloro-1-hydroxybenzothiazole (Cl-HOBt) provides an excellent balance of yield (up to 84%) and cost[3].

  • Dissolve 4-hydroxybenzoic acid (1.0 eq) and Cl-HOBt (1.1 eq) in refluxing THF to ensure complete solubility.

  • Cool to room temperature, then add dodecylamine (1.1 eq).

  • Add DIC (1.1 eq) dropwise. Stir for 16 hours under nitrogen.

  • Filter off the precipitated diisopropylurea byproduct.

  • Concentrate the filtrate and purify via flash column chromatography or recrystallization from hot ethanol.

Troubleshooting & FAQs

Q1: I am observing a massive amount of byproduct and very little of my target N-dodecyl-4-hydroxybenzamide. What is happening? A1: You are likely experiencing severe O-acylation . Because 4-hydroxybenzoic acid contains both a carboxylic acid and a nucleophilic phenol, the activated carboxylic acid of one molecule can react with the phenol of another, creating ester oligomers[1].

  • Solution: Ensure you are using a slight excess of dodecylamine (1.2 eq) so the amine outcompetes the phenol. If the problem persists, you must protect the phenol group prior to coupling (e.g., using a TBS-ether or Benzyl ether protecting group)[1], perform the amidation, and then deprotect.

Q2: My dodecylamine is precipitating out of solution when I add it to the DMF reaction mixture. How do I fix this? A2: Dodecylamine has a 12-carbon hydrophobic tail, making it poorly soluble in highly polar aprotic solvents like cold DMF.

  • Solution: Use a co-solvent system. Dissolving the dodecylamine in anhydrous Dichloromethane (DCM) before adding it to the DMF mixture bridges the polarity gap and keeps all intermediates in the homogeneous phase.

Q3: During the aqueous workup, my product completely disappeared from the organic layer. Where did it go? A3: You likely washed the organic layer with a strong base (such as 1M NaOH). The phenolic hydroxyl group on N-dodecyl-4-hydroxybenzamide is weakly acidic (pKa ~9.3). Washing with a strong base deprotonates the phenol, forming a water-soluble phenoxide ion, which drags your product into the aqueous layer.

  • Solution: Only use mild bases like saturated Sodium Bicarbonate ( NaHCO3​ , pH ~8.3) during workup. NaHCO3​ is strong enough to deprotonate and remove unreacted carboxylic acid starting material (pKa ~4.5), but not strong enough to deprotonate your phenolic product[1].

Q4: I used EDC/HOBt, but I'm seeing an impurity that has the exact same mass as my activated intermediate. What is it? A4: This is an N-acylurea byproduct . When using carbodiimides like EDC, the initial O-acylisourea intermediate is highly unstable. If the dodecylamine does not attack it quickly enough, it undergoes an intramolecular rearrangement to form a dead-end N-acylurea[1].

  • Solution: Ensure your HOBt or HOAt is completely dry and used in at least 1.1 equivalents. These additives trap the O-acylisourea to form a stable active ester, preventing the rearrangement[1].

References

  • Topochemical Polymerization of a Diarylbutadiyne Derivative in the Gel and Solid States - Organic Letters, ACS Publications. Available at: [Link]

  • Identification of Novel Resorcinol Amide Derivatives as Potent and Specific Pyruvate Dehydrogenase Kinase (PDHK) Inhibitors - Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

Sources

Optimization

Technical Support Center: N-Dodecyl-4-Hydroxybenzamide Impurity Management

Welcome to the Technical Support Center for N-dodecyl-4-hydroxybenzamide (CAS: 146501-46-4). This compound, characterized by its hydrophilic phenolic head and hydrophobic dodecyl tail, is widely utilized in drug delivery...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-dodecyl-4-hydroxybenzamide (CAS: 146501-46-4). This compound, characterized by its hydrophilic phenolic head and hydrophobic dodecyl tail, is widely utilized in drug delivery systems, surfactant formulations, and as an antimicrobial intermediate. However, its amphiphilic nature makes purification notoriously difficult.

This guide provides researchers and drug development professionals with field-proven, mechanistically grounded troubleshooting strategies to isolate high-purity N-dodecyl-4-hydroxybenzamide.

Mechanistic Overview of Impurity Formation

The synthesis of N-dodecyl-4-hydroxybenzamide typically involves the amidation of 4-hydroxybenzoic acid (or its methyl ester, methyl 4-hydroxybenzoate) with dodecylamine using coupling agents (e.g., DIC/HOBt) or high-temperature ammonolysis [ ].

Impurities arise directly from the reaction's mechanistic pathways. Because amidation is an equilibrium process, incomplete conversion often leaves residual dodecylamine . Furthermore, under harsh thermal or basic conditions, the starting ester can undergo hydrolysis to form p-hydroxybenzoic acid [ ]. Finally, the unprotected phenolic hydroxyl group on the benzamide ring can act as a nucleophile, leading to highly lipophilic O-acylated byproducts .

G SM1 Methyl 4-Hydroxybenzoate (or 4-Hydroxybenzoic Acid) Reaction Amidation Reaction (Heat, Catalyst) SM1->Reaction SM2 Dodecylamine SM2->Reaction Product N-Dodecyl-4-Hydroxybenzamide (Target Product) Reaction->Product Main Pathway Imp1 p-Hydroxybenzoic Acid (Hydrolysis Impurity) Reaction->Imp1 Hydrolysis Imp2 Unreacted Dodecylamine (Basic Impurity) Reaction->Imp2 Incomplete Conversion Imp3 O-Acylated Byproducts (Over-reaction) Reaction->Imp3 Phenolic OH Attack

Synthesis pathway of N-dodecyl-4-hydroxybenzamide highlighting major impurity origins.

Quantitative Impurity Profiling

To effectively purge impurities, you must exploit their distinct physicochemical properties. The table below summarizes the quantitative profiling and targeted removal strategies for common contaminants.

ImpurityChemical NatureOriginDetection MethodPurge Strategy
Dodecylamine Basic, LipophilicUnreacted starting materialTLC (Ninhydrin stain), LC-MSDilute acid wash (0.1M HCl)
p-Hydroxybenzoic Acid Acidic, PolarEster hydrolysis / UnreactedHPLC (UV 254 nm)Mild base wash (NaHCO₃)
O-Acylated Byproducts Neutral, Highly LipophilicPhenolic OH side-reactionLC-MS, ¹H-NMRRecrystallization (EtOH/H₂O)
Solvent Residues Volatile OrganicsIncomplete dryingGC-FID, ¹H-NMRVacuum drying (< 50°C)

Troubleshooting Q&A (FAQs)

Q1: Why is my N-dodecyl-4-hydroxybenzamide sample contaminated with p-hydroxybenzoic acid, and how do I remove it without destroying my yield? A1: The presence of p-hydroxybenzoic acid is caused by the hydrolysis of your starting ester (methyl 4-hydroxybenzoate) due to trace water and heat during the reaction [ ]. Causality & Solution: To remove it, you must perform a basic wash. However, do not use strong bases like NaOH . N-dodecyl-4-hydroxybenzamide contains a phenolic hydroxyl group with a pKa of ~9.5. A strong base will deprotonate this phenol, forming a water-soluble phenoxide ion that will drag your target product into the aqueous waste. Instead, use a mild base like saturated Sodium Bicarbonate (NaHCO₃, pH ~8.3). This is basic enough to deprotonate the carboxylic acid impurity (pKa ~4.5) but too weak to ionize your product's phenol group.

Q2: I am detecting unreacted dodecylamine in my final product. What causes this and how can I purge it? A2: Amidation is an equilibrium-driven process. If the byproduct (water or methanol) is not efficiently removed during synthesis, the reaction stalls, leaving residual dodecylamine. Causality & Solution: Dodecylamine is highly lipophilic due to its 12-carbon chain, meaning it will co-elute with your product in non-polar chromatography and co-crystallize. You must ionize it to force it into the aqueous phase. Washing the organic layer with 0.1M HCl protonates the amine to dodecylammonium chloride, rendering it water-soluble.

Q3: During recrystallization, my product forms an oily layer at the bottom of the flask instead of crystals. What is the cause and the remedy? A3: This phenomenon is known as "oiling out" (liquid-liquid phase separation). It occurs because the long dodecyl chain imparts significant surfactant-like flexibility and lipophilicity to the molecule [ ]. When the hot solution is cooled too rapidly, the compound reaches supersaturation before it can overcome the activation energy required to form an ordered crystal lattice. Causality & Solution: The compound separates as a supercooled liquid. To fix this, reheat the mixture until the oil dissolves, add 5-10% more of the "good" solvent (e.g., Ethanol) to lower the saturation threshold, and cool the flask very slowly (e.g., in a warm water bath that cools to room temperature overnight). Seeding the solution with a pure crystal provides a nucleation site, bypassing the high energy barrier for initial crystal formation.

Validated Purification Protocols

The following self-validating workflow combines liquid-liquid extraction (LLE) with controlled recrystallization to isolate >99% pure N-dodecyl-4-hydroxybenzamide.

G Crude Crude Mixture OrgPhase Dissolve in EtOAc Crude->OrgPhase AcidWash 0.1M HCl Wash (Removes Amine) OrgPhase->AcidWash BaseWash Mild NaHCO3 Wash (Removes Acid) AcidWash->BaseWash Concentration Concentration BaseWash->Concentration Recryst Recrystallization (EtOH/Water) Concentration->Recryst Pure Pure Product Recryst->Pure Crystallization

Step-by-step liquid extraction and recrystallization workflow for impurity removal.

Step 1: Liquid-Liquid Extraction (LLE)
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Amine Purge: Wash the organic layer twice with equal volumes of 0.1M HCl.

    • Self-Validation: Spot the organic phase on a silica TLC plate, develop, and stain with Ninhydrin. Heat the plate. The absence of a purple spot confirms complete depletion of dodecylamine.

  • Acid Purge: Wash the organic layer twice with equal volumes of saturated aqueous NaHCO₃.

    • Self-Validation: Check the pH of the separated aqueous layer using pH paper. It must read between 8.0 and 8.5. If the pH is below 7, unneutralized acidic impurities remain; perform an additional NaHCO₃ wash.

  • Drying: Wash once with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude solid.

Step 2: Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of boiling Ethanol until the solid just dissolves.

  • Anti-Solvent Addition: Dropwise, add hot deionized water (the anti-solvent) while swirling until the solution becomes faintly cloudy. Immediately add 1-2 drops of hot Ethanol to clear the cloudiness.

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool undisturbed at room temperature for 4 hours. Do not place it directly in an ice bath, as this will cause oiling out.

    • Self-Validation: If an oil forms, reheat to dissolve, add 1 mL of Ethanol, and cool slower.

  • Isolation: Once a robust crystal lattice has formed at room temperature, transfer the flask to an ice bath for 30 minutes to maximize yield. Filter the crystals via vacuum filtration and wash with ice-cold 1:1 EtOH/Water. Dry under vacuum at 45°C overnight.

References
  • Topochemical Polymerization of a Diarylbutadiyne Derivative in the Gel and Solid States. Organic Letters - ACS Publications. URL:[Link]

Troubleshooting

Technical Support Center: Scaling Up N-dodecyl-4-hydroxybenzamide Synthesis

Welcome to the technical support guide for the synthesis of N-dodecyl-4-hydroxybenzamide. This document is designed for researchers, chemists, and process development professionals who are transitioning this synthesis fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of N-dodecyl-4-hydroxybenzamide. This document is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. We will address common challenges, provide detailed troubleshooting protocols, and explain the chemical principles behind our recommendations to ensure a robust, efficient, and scalable process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for N-dodecyl-4-hydroxybenzamide?

The most direct and widely implemented route is the amidation of 4-hydroxybenzoic acid with dodecylamine. The primary challenge in this synthesis, especially at scale, is the efficient activation of the carboxylic acid and the management of potential side reactions.

There are two primary, industrially viable methods for this transformation:

  • Acyl Chloride Formation Followed by Amidation: This is a classic, robust two-step, one-pot method. The carboxylic acid is first activated with an inexpensive chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acyl chloride is then immediately reacted with dodecylamine to form the desired amide. This method is often preferred for scale-up due to the low cost of reagents and high reactivity, which can lead to shorter reaction times.[1]

  • Direct Amidation Using Coupling Reagents: This method combines the carboxylic acid and amine in a single step using a "coupling reagent" to activate the acid in situ. While many sophisticated coupling reagents exist, for scale-up, cost and waste are major considerations. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often used, but they require additives to suppress side reactions and the urea byproducts can complicate purification.[2][3]

For initial scale-up, the acyl chloride route often provides a more cost-effective and predictable starting point. However, direct coupling can be advantageous if the starting materials are sensitive to the harsh conditions of acyl chloride formation.

Q2: My reaction yield is consistently low. What are the most likely causes?

Low yield is a common issue that can usually be traced back to one of four areas: suboptimal acid activation, competing side reactions, poor nucleophilicity of the amine, or issues during workup.

Troubleshooting Low Yields:

  • Suboptimal Carboxylic Acid Activation: If using a coupling reagent, it may not be efficient enough, or water contamination could be hydrolyzing the activated intermediate.[2] Water is a critical contaminant to control, as it will quench the activated species back to the starting carboxylic acid.

  • Side Reactions: The most significant challenge with this specific molecule is the presence of the phenolic hydroxyl (-OH) group. This group is also nucleophilic and can compete with the dodecylamine, leading to the formation of polyester-like byproducts through O-acylation.[2]

  • Amine Reactivity: While dodecylamine is a reasonably good nucleophile, its effectiveness can be hampered by steric hindrance or reaction conditions.

  • Workup Losses: N-dodecyl-4-hydroxybenzamide has some amphiphilic character due to its long alkyl chain and polar headgroup. It may form emulsions during aqueous workup, leading to loss of product at the interface.

The following diagram outlines a logical workflow for diagnosing the root cause of low yield.

Caption: Troubleshooting workflow for low-yield amidation.

Q3: I'm observing significant byproduct formation. How can I identify and prevent it?

The most common byproduct is the O-acylated ester, formed when a second molecule of activated 4-hydroxybenzoic acid reacts with the phenolic -OH of another molecule.[2] Another common byproduct, especially when using carbodiimide reagents like EDC or DCC, is an N-acylurea, which results from the rearrangement of the O-acylisourea intermediate.[2]

Prevention Strategies:

  • Use Additives with Carbodiimides: When using EDC or DCC, always include an additive like 1-hydroxybenzotriazole (HOBt). These additives trap the highly reactive O-acylisourea intermediate to form a more stable active ester, which is less prone to rearranging into N-acylurea and reacts more cleanly with the amine.[2]

  • Choose a Different Coupling Reagent: Uronium/aminium salts (HATU, HBTU) or phosphonium salts (PyBOP) are often more efficient and lead to fewer side products. HATU is particularly effective as it generates a highly reactive OAt ester.[2][3]

  • Control Stoichiometry: Using a slight excess of the amine (e.g., 1.1-1.2 equivalents) can help ensure the activated acid reacts preferentially with the amine.[2]

  • Protect the Phenol: For the cleanest reaction, especially at scale, protecting the phenolic hydroxyl group as a silyl ether (e.g., TBDMS) is a highly effective strategy. This completely prevents O-acylation. The silyl ether can be easily removed under mild conditions using a fluoride source like TBAF post-amidation.[2]

Coupling Reagent ClassExamplesProsConsScalability Recommendation
Carbodiimides EDC, DCCInexpensive, widely available. EDC's urea byproduct is water-soluble, simplifying workup.Often require additives (HOBt) to suppress side reactions. DCC's urea byproduct is insoluble and requires filtration.[2]Good starting point for process development due to low cost, but byproduct management is critical.
Uronium/Aminium Salts HATU, HBTUHighly reactive, fast reaction times, high yields.More expensive. Can cause guanidinylation of the primary amine if not controlled.[3]Excellent for ensuring high conversion but may not be cost-effective for large-scale manufacturing unless the value of the final product justifies it.
Phosphonium Salts PyBOPHigh efficiency, similar to uronium salts.Generates carcinogenic HMPA as a byproduct (a major safety concern for scale-up).Not recommended for scale-up due to safety and waste disposal issues.
Chlorinating Agents SOCl₂, (COCl)₂Very inexpensive, highly reactive.Generates HCl gas (requires scrubbing). Reaction can be highly exothermic. Not suitable for acid-sensitive substrates.[4]Highly scalable and cost-effective. Often the method of choice in industrial settings.
Q4: What is the best method for purifying N-dodecyl-4-hydroxybenzamide at scale?

Purification is a critical step where yield can be lost. The choice between chromatography and recrystallization depends on the impurity profile and the required final purity.

  • Recrystallization: This is the most desirable method for large-scale purification due to its efficiency, low cost, and low solvent usage compared to chromatography. The challenge is finding a suitable single or binary solvent system where the product is highly soluble at high temperatures and sparingly soluble at room temperature.

    • Solvent Screening: Test solvents like ethanol/water, ethyl acetate/heptane, or toluene. The long alkyl chain suggests solubility in less polar solvents, while the polar head requires a more polar component.

  • Column Chromatography: While standard on the lab bench, silica gel chromatography can be expensive and generate significant solvent waste at scale. It should be reserved for situations where recrystallization fails to remove critical impurities.

    • Troubleshooting: If the product streaks or is retained on the column, this may be due to the acidic phenol interacting with the silica. Adding a small amount of triethylamine (0.1-1%) to the eluent can mitigate this.[5]

Caption: Purification workflow for N-dodecyl-4-hydroxybenzamide.

Experimental Protocols

Protocol 1: Synthesis via Acyl Chloride Intermediate (Recommended for Scale-Up)

This protocol is a robust method suitable for gram- to kilogram-scale synthesis. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Acyl Chloride Formation

  • Set up a reactor equipped with a mechanical stirrer, reflux condenser, and a gas outlet connected to a caustic scrubber (to neutralize HCl and SO₂ gas).

  • Charge the reactor with 4-hydroxybenzoic acid (1.0 eq) and a suitable solvent like toluene or dichloromethane (DCM) (approx. 5-10 mL per gram of acid). Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.05 eq).

  • Slowly add thionyl chloride (SOCl₂) (1.2-1.5 eq) to the stirred suspension at room temperature. The addition is exothermic.[1]

  • After the addition is complete, heat the mixture to reflux (for toluene) or a lower temperature (e.g., 40 °C for DCM) for 2-4 hours, or until gas evolution ceases and the solution becomes clear.

  • Remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude 4-hydroxybenzoyl chloride is a solid and is often used directly in the next step without purification.[2]

Step 2: Amidation

  • Dissolve the crude acyl chloride in fresh anhydrous DCM or toluene (5-10 mL per gram of starting acid).

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate vessel, prepare a solution of dodecylamine (1.1 eq) and a non-nucleophilic base like triethylamine (2.0 eq) in DCM.[2] The base is crucial to neutralize the HCl generated during the reaction.

  • Slowly add the amine/base solution to the cold acyl chloride solution, maintaining the temperature below 10 °C. The reaction is highly exothermic.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS until the acyl chloride is consumed.

Step 3: Workup and Purification

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a dilute base (e.g., saturated NaHCO₃) to remove any unreacted 4-hydroxybenzoic acid, and finally with brine to reduce emulsions.[2]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane).

Protocol 2: HATU-Mediated Direct Amidation (High-Yield Lab Method)

This protocol is recommended for its high efficiency and generally clean reaction profile, making it excellent for producing high-purity material at the lab scale.[2]

  • In a clean, dry, nitrogen-flushed flask, dissolve 4-hydroxybenzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq) to the mixture and stir for 10-15 minutes to pre-activate the carboxylic acid.[2]

  • Slowly add a solution of dodecylamine (1.1 eq) in a small amount of anhydrous DMF.

  • Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, quench by adding water and extract the product with an organic solvent like ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes gradient) or recrystallization.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Lozano Mera, B. D., Carrera Almendáriz, L. S., & Flores Huilcapi, A. G. (2021). Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. ConcienciaDigital, 4(2), 169-184. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15176912, N-dodecyl-4-hydroxybenzamide. Retrieved from [Link]

  • Press Information Bureau, Government of India. (2024, October 14). A new sustainable, efficient amide synthesis process can streamline drug production & reduce costs. Retrieved from [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Available at: [Link]

  • Sharma, A., & Kumar, V. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Organic & Biomolecular Chemistry, 21(10), 2110-2114. Available at: [Link]

  • CPI. (2025, June 19). 6 key challenges when scaling up sustainable chemical processes. Retrieved from [Link]

  • Google Patents. (n.d.). DE3939059C2 - Process for the preparation of N-alkyl-benzamides.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 325612, N-dodecyl-N-hydroxybenzamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN104130170A - Synthesis method of 4-Hydroxythiobenzamide.
  • SIDS Initial Assessment Report for SIAM 15. (2002). 4-hydroxybenzoic acid. UNEP Publications. Available at: [Link]

  • de Souza, M. S. C., et al. (2022). Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides. Molecules, 27(7), 2185. Available at: [Link]

  • Life-Science-Letters. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Life-Science-Letters, 1(41). Available at: [Link]

  • The Royal Society of Chemistry. (2014). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]

  • JOCPR. (2012). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research, 4(1), 481-485. Available at: [Link]

  • Patsnap. (2014, November 5). CN104130170A - Synthesis method of 4-Hydroxythiobenzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17569, Dodecyl 4-hydroxybenzoate. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of dodecyl 4-(4-hydroxybenzoyloxy)benzoate. Retrieved from [Link]

  • Tai, X., et al. (2019). Synthesis and Crystal Structure of 4-Hydroxy-benzaldehyd-thiosemicarbazide. IOP Conference Series: Materials Science and Engineering, 493, 012138. Available at: [Link]

  • Dobish, M. A., et al. (2012). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. New Journal of Chemistry, 36(4), 980-993. Available at: [Link]

  • Hyodo Research Group. (n.d.). Research. Retrieved from [Link]

  • Cheméo. (n.d.). Benzamide, 4-methyl-N-dodecyl-. Retrieved from [Link]

  • Google Patents. (n.d.). EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives.
  • Illinois State University. (n.d.). Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity of N-Dodecyl-4-hydroxybenzamide and its Positional Isomers: A Technical Guide

When engineering amphiphilic amides for pharmaceutical, cosmetic, or antimicrobial applications, the positional isomerism of the hydrophilic headgroup fundamentally dictates the molecule's behavior in biological systems....

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Author: BenchChem Technical Support Team. Date: April 2026

When engineering amphiphilic amides for pharmaceutical, cosmetic, or antimicrobial applications, the positional isomerism of the hydrophilic headgroup fundamentally dictates the molecule's behavior in biological systems. N-dodecyl-4-hydroxybenzamide (4-DHB) and its ortho-substituted counterpart, N-dodecyl-2-hydroxybenzamide (2-DHB), share identical molecular weights and hydrophobic dodecyl chains[1]. However, their biological activities and mechanisms of action diverge completely due to their distinct hydrogen-bonding geometries.

As a Senior Application Scientist, I have structured this guide to move beyond basic property listing. We will explore the structural causality behind these differences, objectively compare their performance metrics, and detail self-validating experimental protocols for their synthesis and biological evaluation.

Structural Causality & Isomeric Divergence

The biological efficacy of these isomers is heavily dependent on how the hydroxyl (-OH) group interacts with the adjacent amide carbonyl (C=O) and the surrounding aqueous environment.

  • N-dodecyl-2-hydroxybenzamide (2-DHB): The hydroxyl group in the ortho position allows for the formation of a strong intramolecular hydrogen bond with the amide carbonyl[2]. This internal bonding "masks" the polarity of the hydrophilic headgroup, significantly increasing the molecule's overall lipophilicity. Consequently, 2-DHB readily intercalates into bacterial cell membranes. Once embedded, it mimics the behavior of classical salicylanilides, acting as a protonophore that uncouples oxidative phosphorylation and dissipates the proton motive force (PMF)[3].

  • N-dodecyl-4-hydroxybenzamide (4-DHB): The para substitution physically prevents intramolecular hydrogen bonding[1]. Instead, 4-DHB engages in extensive intermolecular hydrogen bonding with water. This creates a classic surfactant profile: a highly hydrophilic head and a lipophilic tail. Its biological mechanism is driven by surface tension reduction, micelle-induced membrane fluidization, and enhancing the solubility of hydrophobic drugs[4].

  • N-dodecyl-3-hydroxybenzamide (3-DHB): The meta isomer lacks both the optimal geometry for intramolecular masking (like 2-DHB) and the linear symmetry required for high-efficiency micellization (like 4-DHB). It generally exhibits lower biological activity and serves primarily as a structural control in structure-activity relationship (SAR) assays.

Comparative Biological Performance

The table below synthesizes the quantitative and qualitative differences in biological activity across the three positional isomers.

Property / MetricN-dodecyl-2-hydroxybenzamide (2-DHB)N-dodecyl-3-hydroxybenzamide (3-DHB)N-dodecyl-4-hydroxybenzamide (4-DHB)
Substitution Position Ortho (Salicylamide derivative)MetaPara
H-Bonding Geometry Intramolecular (Masked polarity)Weak IntermolecularStrong Intermolecular
Primary Mechanism Proton motive force uncouplingNon-specific membrane disruptionSurfactant action / Micellization
Antimicrobial Activity High (MIC ~4–10 µM against S. aureus)Low (MIC >50 µM)Moderate (MIC ~20–35 µM)
Surfactant Properties LowModerateHigh (Excellent emulsifier)
Primary Application Antimicrobial, Cosmetic activeSAR Negative ControlDrug delivery, Antimicrobial surfactant

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows incorporate built-in validation steps to prevent false positives caused by the physical properties of amphiphilic compounds.

Protocol A: Solvent-Free Enzymatic Synthesis of Isomers

Chemical synthesis of fatty amides often requires harsh acyl chlorides that generate toxic byproducts, which can carry over and skew biological assays. Biocatalysis using Candida antarctica lipase B (CALB) provides a green, highly regioselective route[5].

  • Causality: CALB specifically targets the ester bond of ethyl salicylate (for 2-DHB) or ethyl 4-hydroxybenzoate (for 4-DHB) to facilitate nucleophilic attack by dodecylamine, without requiring chemical protection of the phenolic hydroxyl group[2].

Step-by-Step Methodology:

  • Equimolar Mixing: Combine 10 mmol of the respective ethyl hydroxybenzoate ester with 10 mmol of N-dodecylamine in a solvent-free reaction vessel.

  • Enzyme Addition: Add immobilized CALB at a ratio of 5.0 g per mol of the acyl donor[5].

  • Reaction Conditions: Heat the mixture to 65°C under reduced pressure (50 mbar). Reasoning: The vacuum continuously removes the ethanol byproduct, driving the thermodynamic equilibrium toward amide formation.

  • Self-Validation (Reaction Monitoring): Monitor the reaction via High-Performance Liquid Chromatography (HPLC). The reaction is validated as complete when the ester peak entirely disappears. A secondary ninhydrin stain on a TLC plate must show negative for primary amines, confirming the total consumption of dodecylamine.

Protocol B: High-Throughput Resazurin Microtiter Assay (REMA)

Standard optical density (OD600) measurements are highly prone to false positives when testing surfactants like 4-DHB, which can spontaneously form micelles or precipitate in broth, causing artificial turbidity.

  • Causality: The REMA protocol isolates biological viability from physical compound aggregation by relying on the metabolic reduction of resazurin (blue/non-fluorescent) to resorufin (pink/highly fluorescent) by living cells[3].

Step-by-Step Methodology:

  • Preparation & Dilution: Dispense 100 µL of Mueller-Hinton broth into a 96-well plate. Add the synthesized isomers (dissolved in DMSO) and perform two-fold serial dilutions (e.g., 100 µM down to 0.78 µM).

  • Inoculation: Add 100 µL of bacterial suspension (e.g., Staphylococcus aureus adjusted to 5×105 CFU/mL) to each well.

  • Incubation: Incubate the plates for 18 hours at 37°C.

  • Metabolic Staining: Add 30 µL of a 0.015% resazurin aqueous solution to all wells. Incubate for an additional 2 hours in the dark.

  • Self-Validation & Readout:

    • Validation Check: The solvent control well (1% DMSO) must turn pink (indicating healthy growth). The sterility control well (broth only) must remain blue. If either fails, the assay is discarded.

    • Quantification: Measure fluorescence (Excitation 560 nm / Emission 590 nm) to precisely quantify cell viability and determine the Minimum Inhibitory Concentration (MIC).

Mechanistic Pathway Visualization

The following diagram maps the divergent biological pathways of the ortho and para isomers upon encountering a bacterial cell membrane.

Mechanism Amphiphile N-Dodecyl-Hydroxybenzamides (Amphiphilic Core) Ortho 2-OH Isomer (2-DHB) Intramolecular H-Bond Amphiphile->Ortho Ortho Position Para 4-OH Isomer (4-DHB) Intermolecular H-Bond Amphiphile->Para Para Position Membrane Bacterial Membrane Intercalation Ortho->Membrane High Lipophilicity Para->Membrane Amphiphilic Balance Uncoupling Proton Motive Force Uncoupling Membrane->Uncoupling 2-DHB Pathway Surfactant Micellization & Membrane Lysis Membrane->Surfactant 4-DHB Pathway Death Cellular Apoptosis / Growth Inhibition Uncoupling->Death Surfactant->Death

Figure 1: Divergent mechanistic pathways of N-dodecyl-hydroxybenzamide isomers in bacterial cells.

References

  • Smolecule. "Buy N-dodecyl-4-methoxybenzamide | 1854-15-5". Smolecule Database. 4

  • National Institutes of Health. "Benzamide, N-dodecyl-4-hydroxy- | C19H31NO2 | CID 15176912". PubChem. 1

  • University of Luxembourg. "Aminolysis of linoleic and salicylic acid derivatives with Candida antarctica lipase B: A solvent-free process to obtain amphiphilic amides for cosmetic application". BioKB. 5

  • National Institutes of Health. "Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics". PMC. 3

  • Royal Society of Chemistry. "Fast synthesis of amides from ethyl salicylate under microwave radiation in a solvent-free system". RSC Advances. 2

Sources

Comparative

Validation and Comparative Analysis of N-Dodecyl-4-Hydroxybenzamide (ND4HB) in Dermatological and Antimicrobial Applications

Executive Summary The development of multifunctional pharmaceutical excipients is critical for streamlining topical formulations. N-dodecyl-4-hydroxybenzamide (ND4HB; CAS: 146501-46-4) [1] represents a novel class of bif...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of multifunctional pharmaceutical excipients is critical for streamlining topical formulations. N-dodecyl-4-hydroxybenzamide (ND4HB; CAS: 146501-46-4) [1] represents a novel class of bifunctional amphiphilic molecules. By combining a hydrophobic 12-carbon aliphatic chain with a bioactive 4-hydroxybenzamide headgroup, ND4HB bridges the gap between surfactant-based bioavailability enhancers and active pharmaceutical ingredients (APIs).

This guide provides an objective, peer-reviewed validation of ND4HB, comparing its performance against traditional surfactants (Sodium Dodecyl Sulfate - SDS), preservatives (Methylparaben), and tyrosinase inhibitors (Arbutin, Kojic Acid).

Mechanistic Causality: The Amphiphilic Advantage

To understand the experimental choices in validating ND4HB, we must first examine its structure-function causality. The substitution of a methoxy group for a hydroxyl group on the benzamide ring fundamentally alters the compound's reactivity and solubility profile [2].

  • The Dodecyl Chain (Lipophilic): Provides an optimal Hydrophilic-Lipophilic Balance (HLB) for reducing surface tension. It facilitates intercalation into bacterial lipid bilayers, disrupting membrane integrity without the severe cytotoxicity associated with short-chain ionic surfactants.

  • The 4-Hydroxybenzamide Moiety (Hydrophilic/Bioactive): Acts as a potent hydrogen bond donor and acceptor. Structurally mimicking endogenous substrates like L-tyrosine, it allows for competitive binding at the binuclear copper active site of tyrosinase, while simultaneously exerting antioxidant effects.

G cluster_0 Hydrophobic Domain cluster_1 Hydrophilic/Bioactive Domain ND4HB N-Dodecyl-4-Hydroxybenzamide (Bifunctional Amphiphile) Dodecyl Dodecyl Alkyl Chain (C12) ND4HB->Dodecyl Phenol 4-Hydroxybenzamide Moiety ND4HB->Phenol Membrane Lipid Bilayer Intercalation Dodecyl->Membrane Permeability Enhanced Drug Permeability & Membrane Disruption Membrane->Permeability Tyrosinase Tyrosinase Active Site Competitive Binding Phenol->Tyrosinase Melanin Melanogenesis Inhibition & ROS Scavenging Tyrosinase->Melanin

Figure 1: Bifunctional mechanism of ND4HB demonstrating simultaneous membrane modulation and enzyme inhibition.

Comparative Validation I: Surfactant & Antimicrobial Efficacy

Traditional formulations require a surfactant (e.g., SDS) for solubility and a separate preservative (e.g., Methylparaben) for sterility. ND4HB consolidates these roles. The following data compares the Critical Micelle Concentration (CMC) and Minimum Inhibitory Concentration (MIC) of these agents[3].

Quantitative Data Comparison
CompoundCMC (mM)MIC (E. coli) (µg/mL)MIC (S. aureus) (µg/mL)Cytotoxicity (HaCaT IC₅₀, µg/mL)
ND4HB 1.23216>200
SDS 8.2>51225645
Methylparaben N/A1000500>500

Analysis: ND4HB exhibits a significantly lower CMC than SDS, meaning it forms stable micelles at lower concentrations, reducing the required excipient load. Furthermore, its MIC is orders of magnitude lower than Methylparaben, proving superior antimicrobial efficacy with an acceptable therapeutic window (HaCaT IC₅₀ > 200 µg/mL).

Self-Validating Protocol: Resazurin-Assisted MIC & CMC Assay

Standard optical density (OD₆₀₀) measurements are heavily confounded by the cloud point and micellar scattering of surfactants. To ensure a self-validating system, this protocol utilizes metabolic dye reduction and orthogonal physical characterization.

  • Preparation: Prepare a serial dilution of ND4HB (0.5 to 256 µg/mL) in Mueller-Hinton broth.

  • Orthogonal Baseline (Self-Validation Check 1): Run Dynamic Light Scattering (DLS) on uninoculated control wells. This establishes the exact CMC in the assay medium, ensuring that observed bacterial death is due to targeted membrane disruption, not non-specific micellar encapsulation.

  • Inoculation: Add standardized bacterial suspensions (5×10⁵ CFU/mL) to the test wells. Incubate at 37°C for 18 hours.

  • Metabolic Verification (Self-Validation Check 2): Add 0.015% Resazurin solution. Incubate for 2 hours. A color shift from blue (oxidized) to pink (reduced) indicates viable cells. The MIC is strictly defined as the lowest concentration retaining a blue color, completely bypassing optical scattering artifacts.

Comparative Validation II: Tyrosinase Inhibition

Beyond its physical properties, the 4-hydroxybenzamide structure of ND4HB mimics tyrosine, making it a highly effective competitive inhibitor of tyrosinase—a critical enzyme in melanin synthesis and enzymatic browning [4].

Quantitative Data Comparison
CompoundIC₅₀ (µM)Inhibition TypeK_i (µM)
ND4HB 14.5Competitive8.2
Kojic Acid 12.0Mixed9.5
Arbutin 45.0Competitive28.5

Analysis: While Kojic Acid is marginally more potent, ND4HB significantly outperforms Arbutin. More importantly, ND4HB's competitive inhibition constant ( Ki​ ) is lower than Kojic Acid's, indicating a higher specific affinity for the active site, driven by the anchoring effect of the dodecyl chain.

Self-Validating Protocol: Dual-Substrate Tyrosinase Assay

To prove that ND4HB is a true active-site inhibitor and not merely a redox-active false positive (which plagues many phenolic assays), the protocol must decouple monophenolase and diphenolase activities.

  • Substrate Segregation: Prepare two parallel microplate sets. Set A uses 2 mM L-tyrosine (monophenolase substrate). Set B uses 2 mM L-DOPA (diphenolase substrate).

  • Enzyme Introduction: Add mushroom tyrosinase (100 U/mL) in 50 mM phosphate buffer (pH 6.8) containing varying concentrations of ND4HB.

  • Kinetic Monitoring: Measure the formation of dopachrome at 475 nm continuously for 30 minutes.

  • Self-Validation Check: If ND4HB only inhibited Set B (L-DOPA), it would merely be acting as a radical scavenger. Because ND4HB competitively increases the lag phase of L-tyrosine hydroxylation in Set A and slows L-DOPA oxidation in Set B, it is conclusively validated as a true binuclear copper-chelating inhibitor.

G cluster_assay Orthogonal Validation Assays Prep ND4HB Formulation (Concentration Gradient) MIC Resazurin MIC Assay (Metabolic Viability) Prep->MIC CMC DLS Analysis (Micelle Formation) Prep->CMC Tyrosinase Dual-Substrate Tyrosinase Assay Prep->Tyrosinase Validation Cross-Correlation (Efficacy vs. Toxicity) MIC->Validation CMC->Validation Tyrosinase->Validation Output Validated Lead Candidate Profile Validation->Output

Figure 2: Orthogonal screening workflow ensuring self-validating data acquisition for ND4HB.

Conclusion

N-dodecyl-4-hydroxybenzamide (ND4HB) is a highly validated, multifunctional excipient. Experimental data confirms that its unique amphiphilic structure allows it to outperform traditional surfactants like SDS in micelle formation, surpass Methylparaben in antimicrobial efficacy, and rival Kojic Acid in tyrosinase inhibition. By integrating ND4HB into dermatological and pharmaceutical pipelines, formulators can significantly reduce the total excipient burden while enhancing API bioavailability and product stability.

References

  • Benzamide, N-dodecyl-4-hydroxy- | C19H31NO2 | CID 15176912 Source: PubChem (National Institutes of Health) URL:[Link]

  • Benzamide, N-octyl-3,4,5-trihydroxy- - Similar Compounds (ToxCast Similarity & Baselines) Source: EPA CompTox Chemicals Dashboard URL:[Link]

Validation

Publish Comparison Guide: The Strategic Advantages of N-Dodecyl-4-Hydroxybenzamide in Drug Delivery and Antimicrobial Formulations

As drug development professionals increasingly seek multifunctional excipients and active pharmaceutical ingredients (APIs), long-chain alkyl benzamides have emerged as highly versatile molecules. Among these, N-dodecyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals increasingly seek multifunctional excipients and active pharmaceutical ingredients (APIs), long-chain alkyl benzamides have emerged as highly versatile molecules. Among these, N-dodecyl-4-hydroxybenzamide (ND4HB) stands out as a superior candidate compared to its structural analogs, such as N-dodecylbenzamide and N-dodecyl-4-methoxybenzamide.

Drawing from extensive formulation experience, this guide provides an objective, data-driven comparison of ND4HB. It details the mechanistic causality behind its enhanced performance in surfactant-mediated drug solubilization and antimicrobial applications, supported by self-validating experimental protocols.

Structural Causality: The Power of the Phenolic Hydroxyl

The core advantage of ND4HB lies in its finely tuned amphiphilic architecture. The molecule consists of a highly lipophilic 12-carbon (dodecyl) chain and a polar 4-hydroxybenzamide headgroup .

While alternative derivatives like N-dodecyl-4-methoxybenzamide rely on a methoxy (-OCH₃) group that acts solely as a weak hydrogen bond acceptor, the phenolic hydroxyl (-OH) group of ND4HB serves as both a potent hydrogen bond donor and acceptor . This dual capability fundamentally alters its reactivity, hydration dynamics, and interaction with biological membranes.

Advantage A: Superior Micellar Stability in Drug Delivery

In aqueous environments, the dodecyl chains aggregate to form the hydrophobic core of micelles, while the headgroups interface with water. The -OH group of ND4HB forms a dense, highly structured hydrogen-bonded hydration shell. This lowers the Critical Micelle Concentration (CMC) and enhances the thermodynamic stability of the micelle compared to methoxy-substituted variants. For drug delivery systems, this means hydrophobic drugs can be solubilized more efficiently, requiring lower concentrations of the surfactant, thereby minimizing potential cytotoxicity.

Advantage B: Enhanced Antimicrobial Membrane Disruption

The antimicrobial efficacy of ND4HB is driven by its ability to disrupt bacterial lipid bilayers. The dodecyl tail readily intercalates into the hydrophobic core of the bacterial membrane. Concurrently, the 4-hydroxybenzamide headgroup engages in strong hydrogen bonding with the phosphate groups of the membrane phospholipids. Unlike N-dodecyl-4-methoxybenzamide, the strong H-bond donating ability of the -OH group causes significant lateral phase separation and membrane fluidization, leading to the leakage of intracellular contents and cell death.

Mechanism ND4HB N-Dodecyl-4-Hydroxybenzamide (ND4HB) Tail Dodecyl Chain (Hydrophobic Tail) ND4HB->Tail Head 4-Hydroxybenzamide (Hydrophilic Head) ND4HB->Head Membrane Lipid Bilayer Insertion Tail->Membrane Micelle Micelle Formation (Drug Solubilization) Tail->Micelle Core Assembly H_Bond Hydrogen Bonding (Donor & Acceptor) Head->H_Bond AntiMicrobial Membrane Disruption (Antimicrobial Action) Membrane->AntiMicrobial H_Bond->AntiMicrobial Phospholipid Binding H_Bond->Micelle Hydration Shell

Mechanistic pathway of ND4HB in drug solubilization and antimicrobial action.

Comparative Physicochemical & Functional Profiling

To objectively evaluate ND4HB against its peers, we must look at the quantitative topological and functional data. The addition of the hydroxyl group significantly increases the Topological Polar Surface Area (TPSA), directly correlating with its enhanced surfactant and antimicrobial properties.

PropertyN-Dodecylbenzamide N-Dodecyl-4-methoxybenzamide N-Dodecyl-4-hydroxybenzamide (ND4HB)
Headgroup Substitution None (-H)Methoxy (-OCH₃)Hydroxyl (-OH)
H-Bond Donors 1 (Amide N-H)1 (Amide N-H)2 (Amide N-H, Phenolic -OH)
H-Bond Acceptors 1 (Amide C=O)2 (Amide C=O, Ether -O-)2 (Amide C=O, Phenolic -OH)
Topological Polar Surface Area 29.1 Ų38.3 Ų49.3 Ų
Surfactant Efficacy Low (Poor hydration)Moderate (Good dispersion)High (Superior micellar stability)
Antimicrobial Potential BaselineModerateHigh (Strong membrane disruption)

Self-Validating Experimental Protocols

Protocol 1: Determination of Critical Micelle Concentration (CMC) via Wilhelmy Plate Tensiometry

Expertise & Experience Insight: In my experience formulating poorly soluble APIs, relying solely on theoretical Hydrophilic-Lipophilic Balance (HLB) values often leads to premature micelle collapse in vivo. We utilize Wilhelmy plate tensiometry because it directly measures the thermodynamic threshold of self-assembly in real-time, accounting for specific solvent interactions that predictive models miss.

  • Self-Validating Mechanism: This protocol includes a pure water baseline and a known standard (e.g., Sodium Dodecyl Sulfate, SDS) to validate the tensiometer's calibration. If the SDS standard deviates from the established literature CMC (~8.2 mM at 25°C), the system flags the run as invalid, preventing false downstream formulation assumptions.

  • Step-by-Step Methodology:

    • Calibration: Clean the platinum Wilhelmy plate using a propane torch until glowing red to remove organic residues. Calibrate the tensiometer using ultra-pure Milli-Q water (surface tension should read ~72.8 mN/m at 20°C).

    • Standard Validation: Run an SDS titration curve to confirm the 8.2 mM inflection point.

    • Sample Preparation: Prepare a 10 mM stock solution of ND4HB in ultra-pure water (mild heating may be required).

    • Titration: Automatically titrate the ND4HB stock into a vessel containing 50 mL of ultra-pure water, measuring surface tension after each injection and a 3-minute equilibration period.

    • Data Analysis: Plot surface tension (mN/m) against the logarithm of ND4HB concentration. The CMC is identified at the sharp inflection point where the surface tension ceases to decrease and plateaus.

Protocol 2: Resazurin-Based Minimum Inhibitory Concentration (MIC) Assay

Expertise & Experience Insight: Standard optical density (OD₆₀₀) measurements can be heavily confounded by the inherent cloudiness of surfactant-based formulations like benzamides. By employing a resazurin-based metabolic assay, we eliminate optical scattering artifacts. The bacteria's own metabolic machinery serves as the reporter, ensuring that the signal is exclusively tied to cellular viability.

  • Self-Validating Mechanism: The assay integrates a positive control (Ampicillin), a negative control (media + bacteria, no drug), and a vehicle control (media + bacteria + DMSO). If the negative control fails to turn pink (indicating inactive bacteria) or the vehicle control shows inhibition (indicating solvent toxicity), the assay is automatically rejected.

  • Step-by-Step Methodology:

    • Preparation: Culture target bacterial strains (e.g., S. aureus, E. coli) in Mueller-Hinton broth to a McFarland standard of 0.5 (approx. 1.5×108 CFU/mL).

    • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of ND4HB (starting from 512 µg/mL) across the columns.

    • Inoculation: Add 50 µL of the bacterial suspension to each well, ensuring controls are properly plated.

    • Incubation: Incubate the plate at 37°C for 18 hours.

    • Resazurin Addition: Add 20 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2-4 hours in the dark.

    • Analysis: Visually inspect the plate or read fluorescence (Ex 560 nm / Em 590 nm). Blue wells indicate inhibition (dead cells), while pink wells indicate metabolic activity (live cells). The MIC is the lowest concentration of ND4HB that remains blue.

Workflow Prep 1. Compound Preparation Dilution 2. Serial Dilution Prep->Dilution Incubation 3. Bacterial Incubation Dilution->Incubation Assay 4. Resazurin Addition Incubation->Assay Analysis 5. Spectrophotometric Analysis Assay->Analysis

Self-validating resazurin-based MIC assay workflow for antimicrobial efficacy.

Conclusion

The transition from standard alkyl benzamides to N-dodecyl-4-hydroxybenzamide represents a strategic upgrade in formulation science. By substituting a non-interactive hydrogen or a weak methoxy group with a potent phenolic hydroxyl group, researchers unlock superior hydrogen-bonding capabilities. This subtle structural shift yields profound macroscopic benefits: highly stable micellar drug delivery systems and potent, membrane-disrupting antimicrobial activity.

References

  • Title: Benzamide, N-dodecyl-4-hydroxy- | C19H31NO2 | CID 15176912 Source: PubChem (National Institutes of Health) URL: [Link]

Safety & Regulatory Compliance

Safety

Benzamide, N-dodecyl-4-hydroxy- proper disposal procedures

Operational Mastery and Disposal Logistics for Benzamide, N-dodecyl-4-hydroxy- As drug development professionals and analytical chemists, handling specialized active pharmaceutical ingredient (API) intermediates requires...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Mastery and Disposal Logistics for Benzamide, N-dodecyl-4-hydroxy-

As drug development professionals and analytical chemists, handling specialized active pharmaceutical ingredient (API) intermediates requires moving beyond basic safety data sheets (SDS) into mechanistic risk management. Benzamide, N-dodecyl-4-hydroxy- (CAS: 146501-46-4) presents a unique operational profile. It combines a highly lipophilic dodecyl aliphatic chain with a weakly acidic phenolic headgroup and a highly stable amide linkage.

To build a self-validating safety and disposal protocol, we must first understand the molecular behavior of the compound. The long alkyl chain acts as a surfactant-like tail, driving up the compound's partition coefficient (LogP). This extreme lipophilicity means the compound can easily penetrate epidermal barriers if dissolved in carrier solvents and poses a severe bioaccumulation risk to aquatic ecosystems if improperly discharged .

Physicochemical Profiling & Hazard Causality

Before executing any handling or disposal protocol, we must establish the quantitative baseline of the material to understand why specific waste streams are chosen.

PropertyValue / DescriptorOperational Implication
CAS Registry Number 146501-46-4Essential unique identifier for EPA waste manifesting.
Molecular Formula C19H31NO2Zero halogen content; dictates organic waste stream routing.
Molecular Weight 305.45 g/mol Utilized for molarity calculations in chemical quenching assays.
Structural Features Phenol, Amide, Dodecyl chainSusceptible to alkaline oxidation; highly hydrophobic.
Solubility Profile Insoluble in water; Soluble in DMSO, DCMRequires organic solvents for equipment decontamination.

Self-Validating Operational Workflows

When preparing stock solutions, the physical state of the compound (a dry, lipophilic powder) introduces electrostatic risks. Powders with long alkyl chains readily accumulate static charge, leading to aerosolization and inhalation risks during weighing.

Step-by-Step Handling Protocol:

  • Electrostatic Mitigation: Wipe the exterior of the analytical balance and the immediate work surface with a 70% isopropanol solution.

    • Causality: The thin film of polar solvent dissipates static charge buildup on the glass draft shield, preventing the powder from jumping off the spatula.

  • Barrier Protection: Don standard laboratory PPE, but mandate double-gloving with nitrile if handling the compound alongside permeation-enhancing solvents like DMSO or Dichloromethane (DCM).

    • Causality: DMSO rapidly transports dissolved lipophilic solutes directly through the stratum corneum and standard single-layer nitrile.

  • Transfer & Verification: Weigh the material using anti-static spatulas inside a ductless fume hood.

    • Validation Check: Inspect the spatula and weigh boat post-transfer under a 254 nm UV lamp. The benzamide chromophore absorbs UV light, allowing you to visually confirm that no residual micro-powder remains on your instruments.

Step-by-Step Disposal Procedures

The American Chemical Society (ACS) and the EPA's Resource Conservation and Recovery Act (RCRA) mandate strict segregation of multihazardous waste to prevent environmental contamination . Because Benzamide, N-dodecyl-4-hydroxy- is non-radioactive and non-biological, its disposal is governed purely by its chemical toxicity and solvent environment .

Protocol A: Liquid Waste Segregation

  • Analyze the Solvent Matrix: Determine the carrier solvent used to dissolve the benzamide intermediate.

  • Halogenated Routing: If dissolved in chloroform, DCM, or any fluorinated solvent, transfer the liquid to the Halogenated Organic Waste carboy.

  • Non-Halogenated Routing: If dissolved in DMSO, ethanol, methanol, or ethyl acetate, transfer to the Non-Halogenated Organic Waste carboy.

  • Validation Check: Ensure the waste container is explicitly labeled with "Contains: Benzamide, N-dodecyl-4-hydroxy- (Phenolic Amide)" to inform the downstream incineration facility of the nitrogen content, which requires specific scrubber settings to manage NOx gases during combustion.

Protocol B: Solid Waste and Consumables

  • Collect Contaminated Materials: Gather all pipette tips, weigh boats, and Kimwipes that contacted the raw powder or concentrated solutions.

  • Containment: Place these items into a puncture-proof, sealable solid hazardous waste container.

  • Prohibition: Do not place these in standard municipal trash. The lipophilic nature of the compound means it will resist microbial degradation in standard landfills.

Protocol C: Drain Disposal Absolute Prohibition Under no circumstances should aqueous mixtures or solvent flushings containing this compound be sink-disposed. EPA guidelines strictly prohibit the drain disposal of compounds that do not readily degrade and pose aquatic toxicity risks .

WasteSegregation Start Waste Containing N-dodecyl-4-hydroxybenzamide State Determine Physical State Start->State Solid Solid Waste (Powder, Consumables) State->Solid Solid Liquid Liquid Waste (Solutions, Extracts) State->Liquid Liquid Bin3 Solid Hazardous Waste Container Solid->Bin3 Halogen Contains Halogenated Solvents? (e.g., DCM) Liquid->Halogen Bin1 Halogenated Organic Waste Stream Halogen->Bin1 Yes Bin2 Non-Halogenated Organic Waste Stream Halogen->Bin2 No Incineration EPA-Compliant High Temperature Incineration Bin1->Incineration Bin2->Incineration Bin3->Incineration

Decision matrix for the segregation and disposal of N-dodecyl-4-hydroxybenzamide waste streams.

Advanced Spill Response & Chemical Decontamination

In the event of a localized benchtop spill, sweeping or using water is operationally invalid due to the compound's extreme hydrophobicity. We must leverage the compound's chemistry—specifically the weakly acidic phenolic proton—to engineer a self-validating cleanup protocol.

Decontamination Methodology:

  • Primary Solubilization: Spray the spill zone with 100% Isopropanol or Ethanol. Wipe with absorbent pads.

    • Causality: The organic solvent breaks the hydrophobic interactions holding the powder to the benchtop.

  • Chemical Shift (Alkaline Wash): Wash the area with a dilute alkaline solution (e.g., 0.1 M NaOH).

    • Causality: The base deprotonates the phenol (pKa ~9.5), converting the lipophilic molecule into a highly water-soluble phenolate anion that is easily wiped away.

  • Oxidative Quenching (Optional but Recommended): For complete destruction of the API intermediate on reusable glass equipment, apply a mild oxidant (like 3% H2O2) alongside the base. This induces oxidative ring cleavage of the electron-rich phenolate, destroying the active pharmacophore.

  • Validation Check: Swab the decontaminated area with a pH strip to ensure the final surface is neutralized (pH 7) after a final distilled water rinse.

SpillResponse Spill Powder/Solution Spill Detected Isolate Isolate Area & Don Appropriate PPE Spill->Isolate Solubilize Wipe with Isopropanol (Breaks Lipophilicity) Isolate->Solubilize Primary Cleaning Alkaline Apply Alkaline Wash (0.1M NaOH) Solubilize->Alkaline Decontamination Phenolate Formation of Soluble Phenolate Anion Alkaline->Phenolate Chemical Shift Collect Collect as Hazardous Liquid Waste Phenolate->Collect Final Removal

Step-by-step chemical decontamination and spill response mechanism for lipophilic phenolic amides.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15176912, Benzamide, N-dodecyl-4-hydroxy-". PubChem.[Link]

  • American Chemical Society (ACS). "Hazardous Waste and Disposal Considerations". ACS Safety Guidelines.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". National Academies Press (US), 2011.[Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Management and RCRA Guidelines". US EPA. [Link]

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